Cerium;iridium
Description
Contextualization within Rare-Earth and Transition Metal Compounds
Intermetallic compounds comprised of rare-earth (R) and transition metals (T) are a major focus of research in materials science. researchgate.netmdpi.com The rare-earth elements are characterized by the progressive filling of the 4f electron shell. These 4f electrons are largely localized and are responsible for the strong magnetic moments observed in many of these elements. mdpi.com Cerium is particularly interesting as a rare-earth element because it can exhibit a variable electronic structure, existing in both a magnetic (Ce³⁺) and a non-magnetic (Ce⁴⁺) state, a phenomenon known as valence fluctuation. wikipedia.org
Transition metals, such as iridium, possess partially filled d-electron bands, which are more extended and contribute to properties like high electrical conductivity and itinerant magnetism. researchgate.net When combined, the localized 4f electrons of the rare-earth element and the delocalized d-electrons of the transition metal interact, leading to a rich variety of magnetic and electronic ground states. researchgate.net This interaction, primarily the hybridization between the f and d electronic states, is the key to understanding the unique properties of compounds like those in the cerium-iridium system. arxiv.org
The specific crystal structure of these intermetallics, which dictates the arrangement and spacing of the atoms, plays a crucial role in determining the strength and nature of these interactions. mdpi.com The cerium-iridium phase diagram contains several stable compounds with distinct stoichiometries, such as CeIr₂, CeIr₃, and CeIr₅, each with its own unique crystal structure and resultant physical properties. researchgate.net
Overview of Scientific Significance in Condensed Matter Physics and Materials Science
The scientific significance of cerium-iridium systems lies in the exotic electronic and magnetic states they host, which serve as model systems for studying strongly correlated electron physics. Key phenomena observed in these materials include:
Heavy Fermion Behavior: In certain intermetallic compounds, the interaction between the localized 4f electrons of cerium and the conduction electrons leads to the formation of quasiparticles with an effective mass hundreds or even thousands of times that of a free electron. arxiv.orgarxiv.org This "heavy fermion" state is a hallmark of strong electronic correlations and is often a precursor to other interesting ground states. The compound CeIrIn₅ is a notable example of a heavy-fermion material. arxiv.org
Unconventional Superconductivity: A central area of interest is the emergence of superconductivity in cerium-based heavy fermion systems. arxiv.org Unlike conventional superconductors, where the electron pairing is mediated by lattice vibrations (phonons), the superconductivity in many heavy fermion materials, including some Ce-Ir compounds, is believed to be mediated by magnetic fluctuations. arxiv.org This leads to "unconventional" superconducting states with unique properties. CeIrIn₅ is a prominent heavy-fermion superconductor, and superconductivity has also been extensively studied in CeIr₃. arxiv.orgjps.jpaps.org
Quantum Criticality: By tuning parameters such as pressure, magnetic field, or chemical composition, it is possible to suppress a magnetic ordering temperature to absolute zero. aps.org The point at which this occurs is known as a quantum critical point (QCP). In the vicinity of a QCP, unusual "non-Fermi liquid" behavior is often observed, and unconventional superconductivity frequently emerges. aps.org The study of CeIrIn₅, for instance, provides insights into the interplay between magnetism, quantum criticality, and superconductivity. aps.org
Complex Magnetism and Valence Fluctuations: The variable valence of cerium and its magnetic 4f electron result in complex magnetic properties within the Ce-Ir system. researchgate.net Depending on the specific compound and its crystal structure, phenomena ranging from paramagnetism and intermediate valence states to ordered antiferromagnetism can be observed. researchgate.netresearchgate.net The compound CeIr₃, for example, exhibits a strongly intermediate valence character where the Ce 4f electron count fluctuates. researchgate.netresearchgate.net
Historical Development of Cerium-Iridium Research
The study of cerium-iridium compounds is built upon the separate discoveries of their constituent elements and the subsequent exploration of rare-earth intermetallics.
Discovery of Elements: Both cerium and iridium were discovered in 1803. Cerium was identified by Jöns Jacob Berzelius and Wilhelm Hisinger in Sweden, and independently by Martin Klaproth in Germany. wikipedia.orgcomparenature.com Smithson Tennant discovered iridium in London from the residue of dissolved platinum ore. rsc.org
Early Studies of Intermetallics: The systematic investigation of rare-earth intermetallic compounds began in earnest in the mid-20th century, spurred by the availability of purer rare-earth metals. researchgate.net This research revealed a wide array of magnetic behaviors and crystal structures.
Superconductivity in CeIr₃: The first report of superconductivity in a cerium-iridium compound dates back to the 1960s, when Geballe et al. discovered a superconducting transition in CeIr₃ at approximately 3.34 K. jps.jp This made it one of the earliest known Ce-based superconductors.
The Rise of Heavy Fermion Physics: The field of heavy fermion physics was established with the discovery of superconductivity in CeCu₂Si₂ in 1979. arxiv.org This groundbreaking discovery demonstrated that the presence of magnetic cerium ions, previously thought to be detrimental to superconductivity, could in fact be essential for its emergence in these systems. This paved the way for the exploration of other Ce-based intermetallics.
Discovery of CeIrIn₅: In the early 2000s, a new family of heavy-fermion compounds with the general formula CeMIn₅ (where M = Co, Rh, Ir) was discovered. aps.org The iridium-containing member, CeIrIn₅, was identified as an ambient-pressure heavy-fermion superconductor with a transition temperature of 0.4 K. arxiv.orgarxiv.org Its quasi-two-dimensional crystal structure and unconventional superconducting properties have made it a subject of intense research, drawing comparisons to high-temperature cuprate (B13416276) superconductors. arxiv.orgaps.orgnih.gov
The timeline of research highlights a progression from the initial discovery of basic properties to the exploration of complex, quantum mechanical phenomena that continue to be at the forefront of condensed matter physics.
Data on Cerium-Iridium Compounds
The following tables summarize key structural and physical properties of several known binary cerium-iridium intermetallic compounds.
Crystal Structure of Cerium-Iridium Compounds
| Compound | Crystal System | Space Group | Prototype Structure |
|---|---|---|---|
| CeIr₂ | Cubic | Fd-3m | MgCu₂ (Laves Phase) |
| CeIr₃ | Rhombohedral | R-3m | PuNi₃ |
| CeIr₅ | Hexagonal | P6/mmm | CaCu₅ |
Physical Properties of Selected Cerium-Iridium Compounds
| Compound | Property | Value | Notes |
|---|---|---|---|
| CeIr₃ | Superconducting Tc | ~2.5 K - 3.4 K | Type-II, weak-coupling superconductor. jps.jpjps.jp |
| Lattice Parameters | a ≈ 5.29 Å, c ≈ 26.22 Å | Rhombohedral cell. researchgate.net | |
| Electronic State | Intermediate Valence | Strongly mixed Ce³⁺/Ce⁴⁺ character. researchgate.net | |
| CeIrIn₅ | Superconducting Tc | ~0.4 K (bulk) | Unconventional, heavy fermion superconductor. arxiv.org |
| Crystal Structure | Tetragonal | Quasi-2D structure. researchgate.net |
Structure
2D Structure
Properties
CAS No. |
52682-56-1 |
|---|---|
Molecular Formula |
Ce2Ir |
Molecular Weight |
472.45 g/mol |
IUPAC Name |
cerium;iridium |
InChI |
InChI=1S/2Ce.Ir |
InChI Key |
GNZDXHQITNOIJC-UHFFFAOYSA-N |
Canonical SMILES |
[Ce].[Ce].[Ir] |
Origin of Product |
United States |
Synthesis Methodologies for Cerium Iridium Compounds
Bulk Synthesis Techniques
Bulk synthesis methods are primarily employed to produce polycrystalline samples, which are suitable for a wide range of physical property measurements. These techniques focus on achieving chemical homogeneity and the desired crystal phase throughout the macroscopic sample.
Arc-Melting Procedures for Polycrystalline Samples
Arc-melting is a common and effective method for synthesizing intermetallic compounds from their constituent elements, particularly those with high melting points. The process involves melting the pure elements together by means of an electrical arc in an inert atmosphere. ub.edu
The procedure begins with weighing high-purity elemental cerium and iridium in the desired stoichiometric ratio. These materials are placed on a water-cooled copper hearth inside a sealed chamber. The chamber is evacuated to a high vacuum to remove atmospheric contaminants and subsequently backfilled with a high-purity inert gas, typically argon. ub.edu An electrical arc is then initiated between a non-consumable tungsten electrode and the raw materials, generating intense heat that melts the elements. ub.edu The molten pool is kept for a short duration to allow for initial mixing.
To ensure a homogeneous final product, the resulting ingot, or "button," is typically flipped over and re-melted multiple times. ub.edu This process is critical for overcoming differences in melting points and densities of the constituent elements, thereby promoting a uniform distribution throughout the sample. The rapid cooling on the water-cooled hearth results in a polycrystalline solid. This technique is also used to prepare the source targets for thin-film deposition methods. arxiv.org
Table 1: Typical Parameters for Arc-Melting of Ce-Ir Compounds
| Parameter | Typical Value/Description | Purpose |
|---|---|---|
| Starting Materials | Cerium (≥99.9% purity), Iridium (≥99.95% purity) | Ensures high purity of the final compound. |
| Atmosphere | High-purity Argon (Ar) | Prevents oxidation of reactive cerium during melting. |
| Crucible | Water-cooled copper hearth | Contains the melt without reacting with it and allows for rapid quenching. |
| Electrode | Thoriated Tungsten | Provides a stable, high-temperature arc. |
| Melting Cycles | 4-5 cycles | Promotes chemical homogeneity of the resulting ingot. |
| Getter Material | Zirconium (Zr) or Titanium (Ti) | Often melted first to scavenge residual oxygen in the chamber. |
Annealing Protocols for Phase Homogenization
The as-cast samples from arc-melting are often in a metastable state with significant internal stresses and potential phase inhomogeneities due to the rapid cooling process. Post-synthesis annealing is a crucial heat treatment step to achieve thermodynamic equilibrium and promote the formation of a single, well-ordered crystallographic phase.
The polycrystalline button is typically sealed in a quartz ampoule under a high vacuum or a partial pressure of argon. Sealing the sample prevents oxidation during the prolonged heating period. The ampoule is then placed in a furnace and heated to a specific temperature, which is held constant for an extended duration, ranging from several days to a few weeks. The annealing temperature is chosen to be high enough to allow for atomic diffusion and grain growth but below the melting point of the compound to maintain its solid form. Following the high-temperature soak, the sample is cooled back to room temperature, often at a controlled, slow rate to prevent the re-introduction of stress or undesired phase transitions.
Table 2: General Annealing Protocol Parameters
| Parameter | Typical Value/Description | Purpose |
|---|---|---|
| Sample Encapsulation | Evacuated quartz tube | Protects the sample from oxidation at high temperatures. |
| Annealing Temperature | 800 - 1100 °C (Varies by specific compound) | Facilitates atomic diffusion for phase homogenization and stress relief. |
| Annealing Duration | 7 - 30 days | Allows the system to reach thermodynamic equilibrium. |
| Cooling Method | Slow furnace cool or quenching in water | Controlled cooling helps to lock in the desired high-temperature phase or slowly transition to a low-temperature phase. |
Thin Film Deposition Approaches
Thin film synthesis is essential for creating materials with controlled crystallographic orientation (epitaxy) and for fabricating layered structures like superlattices. These techniques offer a pathway to study the anisotropic properties of cerium-iridium compounds and to engineer novel quantum phenomena at interfaces.
Pulsed Laser Deposition (PLD) of Ce-Ir-In Films
Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique used to grow high-quality thin films of complex materials. It is particularly well-suited for materials where maintaining stoichiometry is critical. The process has been successfully used to synthesize thin films of the heavy-fermion superconductor CeIrIn₅. arxiv.org
In a PLD system, a high-power pulsed laser, often an excimer laser (e.g., KrF, λ=248 nm), is focused onto a rotating stoichiometric target of the desired material (e.g., polycrystalline CeIrIn₅) within a high-vacuum chamber. arxiv.org The intense laser pulse ablates material from the target, creating a plasma plume that expands towards a heated substrate positioned opposite the target. The energetic species in the plume condense on the substrate surface, forming a thin film. The quality, orientation, and stoichiometry of the resulting film are highly dependent on several parameters, including laser energy density (fluence), pulse repetition rate, substrate temperature, and the pressure of any background gas. arxiv.orgmit.edu
Table 3: Research Findings for PLD Growth of CeIrIn₅ Thin Films arxiv.org
| Parameter | Value for Film 1 (TF1) | Value for Film 2 (TF2) |
|---|---|---|
| Target | Arc-melted polycrystalline CeIrIn₅ | Arc-melted polycrystalline CeIrIn₅ |
| Laser Source | KrF Excimer (λ = 248 nm) | KrF Excimer (λ = 248 nm) |
| Substrate | MgF₂ (001) | MgF₂ (001) |
| Deposition Temperature | 450 °C | 550 °C |
| Base Pressure | ~2.5 x 10⁻⁹ Torr | ~2.5 x 10⁻⁹ Torr |
| Total Laser Shots | 18,000 | 54,000 |
| Resulting Orientation | Mainly a-axis oriented | Mixture of a- and c-axis orientation |
| Observed Stoichiometry | Ce:Ir:In = 1.12:1.00:4.57 (In deficient) | Ce:Ir:In = 1.12:1.00:4.57 (In deficient) |
Molecular Beam Epitaxy (MBE) for Superlattice Structures
Molecular Beam Epitaxy (MBE) is a sophisticated deposition technique that provides atomic-level control over film growth, making it the premier method for fabricating high-purity single-crystal films and artificial superlattices. utexas.educadence.com A superlattice consists of a periodic structure of alternating thin layers of different materials, which can lead to novel electronic and magnetic properties not present in the constituent bulk materials. ibm.com
The MBE process takes place in an ultra-high vacuum (UHV) environment (pressures < 10⁻¹⁰ Torr) to minimize the incorporation of impurities into the growing film. cadence.com Beams of the constituent elements, such as cerium and iridium, are generated by thermally evaporating high-purity source materials from individual effusion cells. Mechanical shutters in front of each cell allow for the precise starting and stopping of each beam, enabling the deposition of distinct layers with atomically sharp interfaces. cadence.com The substrate is heated to a specific temperature to provide the necessary thermal energy for atoms to arrange themselves into a crystalline lattice that mimics the substrate's structure (epitaxy). The growth process is monitored in real-time using techniques like Reflection High-Energy Electron Diffraction (RHEED), which provides immediate feedback on the crystal structure and surface morphology of the film. utexas.edu
Table 4: General Parameters for MBE Growth of Intermetallic Superlattices
| Parameter | Typical Value/Description | Purpose |
|---|---|---|
| Vacuum Environment | Ultra-High Vacuum (UHV), < 10⁻¹⁰ Torr | Ensures high film purity by minimizing background gas contamination. |
| Material Sources | High-temperature effusion cells | Generate thermal beams of constituent elements (Ce, Ir). |
| Substrate | Single-crystal wafer (e.g., MgO, SrTiO₃) | Provides a crystalline template for epitaxial growth. |
| Substrate Temperature | 600 - 900 °C | Promotes surface diffusion and crystalline ordering. |
| Deposition Rate | ~0.1 - 1 Å/s | Slow rate allows for layer-by-layer growth and precise thickness control. |
| In-situ Monitoring | Reflection High-Energy Electron Diffraction (RHEED) | Monitors crystal quality, surface reconstruction, and growth mode in real-time. |
Control of Stoichiometry and Contaminant Minimization
Achieving the correct stoichiometry and minimizing contaminants are paramount in the synthesis of cerium-iridium compounds, as deviations can significantly alter their electronic and magnetic properties. Cerium is highly reactive, particularly with oxygen, making contaminant control a primary challenge.
In bulk synthesis , stoichiometry is initially controlled by the precise weighing of the high-purity starting elements. However, the high vapor pressure of some elements can lead to preferential evaporation during arc-melting, causing slight stoichiometric deviations. Contaminant control relies on maintaining a high-purity inert gas atmosphere and using a getter material to scavenge residual oxygen. ub.edu
In thin film deposition , controlling stoichiometry is more complex. elsevierpure.com In PLD, the composition of the film can differ from the target due to incongruent ablation or different sticking coefficients of the elements on the substrate. arxiv.org This is often managed by using a target with a slightly adjusted composition or by fine-tuning deposition parameters like background gas pressure and laser fluence. mit.edu In MBE, the flux from each effusion cell is independently controlled by its temperature, offering precise and reproducible control over the composition of the growing film. utexas.edu
For both PLD and MBE, minimizing contaminants requires an ultra-high vacuum environment. cadence.com The UHV conditions reduce the partial pressures of reactive gases like O₂, H₂O, and CO to levels where their incorporation into the film is negligible. Furthermore, rigorous in-situ substrate cleaning, typically by heating to high temperatures before deposition, is essential to remove any surface oxide layer or adsorbed contaminants. arxiv.org
Nanostructured Cerium-Iridium Material Fabrication
The synthesis of nanostructured cerium-iridium materials involves various advanced fabrication techniques designed to control the size, morphology, and interfacial properties of the final product. These methods are crucial for developing materials with enhanced catalytic activity, stability, and specific functionalities. Two prominent methodologies in this field are hydrothermal synthesis for producing oxide nanostructures and ion-exchange methods for creating highly dispersed supported catalysts.
Hydrothermal Synthesis for Cerium-Iridium Oxide Nanostructures
Hydrothermal synthesis is a versatile and widely recognized method for producing crystalline nanomaterials from aqueous solutions under conditions of high temperature and pressure. globalscientificjournal.comjos.ac.cn This technique allows for precise control over the nucleation and growth of nanocrystals, enabling the formation of various morphologies such as nanorods, nanocubes, and nano-octahedrals. globalscientificjournal.comnih.gov
In the context of cerium-iridium compounds, a facile one-pot hydrothermal method has been successfully employed to synthesize composite catalysts, such as iridium nanorods supported on amorphous cerium oxide (Ir/CeO₂). rsc.org This process typically involves the reaction of precursor salts, like iridium (III) chloride and cerium (III) nitrate (B79036), in an aqueous solution within a sealed autoclave heated to a specific temperature. jos.ac.cnrsc.orgmdpi.com The use of additives or mineralizers, such as sodium hydroxide (B78521) or urea, can influence the reaction kinetics and the final morphology of the nanostructures. jos.ac.cnrsc.org
The mechanism of hydrothermal synthesis for cerium-based oxides generally occurs in two stages: nucleation and ripening. globalscientificjournal.com Initially, cerium cations are precipitated to form nanoparticle nuclei, which then undergo dehydration and oxidation. globalscientificjournal.com In the subsequent ripening stage, these nuclei grow into larger, more defined nanocrystals. globalscientificjournal.com The introduction of an iridium precursor into this process allows for the co-precipitation and growth of a composite material, where the interaction between iridium and ceria can be engineered at the nanoscale. rsc.org Research has shown that this method can produce Ir/CeO₂ composites with enhanced performance attributed to the synergistic electronic effects at the interface between the iridium and cerium oxide components. rsc.org
The parameters of the hydrothermal process, including temperature, reaction time, and precursor concentration, are critical in determining the final characteristics of the nanostructures. nih.govrsc.org For example, iridium-substituted perovskites have been produced via a one-step hydrothermal crystallization at 240 °C for three days, resulting in cube-shaped crystallites around 100 nm in size with an even dispersion of iridium. mdpi.com
| Product | Precursors | Method | Key Parameters | Resulting Nanostructure | Reference |
|---|---|---|---|---|---|
| Ir/CeO₂ Composite | Iridium(III) chloride, Cerium(III) nitrate hexahydrate | One-pot hydrothermal | Not specified | Iridium nanorods on amorphous Cerium Oxide | rsc.org |
| CeO₂ Nanoparticles | Cerium(III) nitrate, Sodium hydroxide | Hydrothermal | Varied NaOH concentration | Crystalline cubic nanoparticles (6.2-8.2 nm) | jos.ac.cn |
| Iridium-substituted NaTaO₃ | Tantalum(V) oxide, Iridium(III) chloride, NaOH, H₂O₂ | Hydrothermal | 240 °C for 3 days | Cube-shaped crystallites (~100 nm) | mdpi.com |
| CeO₂-ZrO₂ Composites | Cerium/Zirconium precursors, Urea | Hydrothermal | Varied reaction time and temperature | Cauliflower-like and rough nano-spheres | rsc.org |
Ion-Exchange Methods for Supported Catalysts
Ion-exchange is a powerful technique for preparing highly dispersed supported catalysts, where active metal ions are introduced into a support matrix, often a zeolite or a stable metal oxide. This method facilitates strong interaction between the active species and the support, potentially leading to enhanced catalytic activity and stability.
For cerium-iridium systems, a notable application of this method is the fabrication of an iridium–cerium substitution solid solution oxide (Ir─Ce SSO) catalyst. researchgate.net In this approach, a cerium dioxide (CeO₂) matrix acts as a robust support. The ion-exchange strategy allows for the uniform dispersion of iridium atoms within the CeO₂ lattice. researchgate.net This process is proposed to create an "electron-buffering" effect, where the CeO₂ support facilitates charge transfer to the iridium atoms. This results in the formation of abundant, active low-valence iridium sites and helps prevent their oxidation and dissolution during catalytic processes. researchgate.net
The general procedure for ion-exchange involves preparing a support material, such as H-SSZ-13 zeolite, and then exposing it to a solution containing the metal cations to be exchanged. mdpi.com For cerium-iridium catalysts, this could involve sequential or simultaneous exchange steps using solutions of cerium and iridium salts, such as cerium(III) nitrate and an iridium chloride complex. The sequence of ion exchange can significantly influence the final properties of the catalyst, including the location and coordination environment of the active metal ions. mdpi.com For instance, in the preparation of cerium-modified Cu-SSZ-13 catalysts, the order in which copper and cerium were introduced via ion-exchange affected the catalyst's crystallinity and redox properties. mdpi.com
The marked difference in affinity of different metal ions for the ion-exchange resin or support is a key factor in the success of this method. researchgate.net By carefully controlling parameters like pH, concentration, and temperature, a high degree of control over the final composition and structure of the supported catalyst can be achieved. The resulting materials often feature highly dispersed active sites anchored to the support, which can lead to superior performance compared to conventionally prepared catalysts. researchgate.net
| Catalyst System | Support Material | Exchanged Ions | Key Features of Method | Resulting Material Properties | Reference |
|---|---|---|---|---|---|
| Ir─Ce SSO | Cerium dioxide (CeO₂) | Iridium | Facile ion-exchange strategy to create a substitution solid solution. | Uniformly dispersed Ir atoms in CeO₂ matrix; abundant low-valence Ir sites. | researchgate.net |
| Ce-modified Cu-SSZ-13 | SSZ-13 Zeolite | Cerium, Copper | Aqueous ion-exchange with different sequences of Ce and Cu introduction. | Influenced crystallinity and coordination of metal ions; more acidic sites. | mdpi.com |
| Rhodium/Iridium Separation | Amberlite IRA-400 (Anion exchanger) | Rhodium(III), Iridium(IV) | Used to separate Ir and Rh based on different affinities for the resin. | Demonstrates the principle of selective ion uptake for platinum-group metals. | researchgate.net |
Crystallographic Structures and Phase Equilibria of Cerium Iridium Systems
Binary Cerium-Iridium Intermetallic Phases
The binary phase diagram of cerium and iridium contains several stoichiometric compounds, each characterized by a distinct crystal structure. These structures are foundational to understanding the more complex ternary and quaternary systems.
The intermetallic compound CeIr₃ crystallizes in a rhombohedral structure belonging to the centrosymmetric space group R-3m (No. 166). osti.gov This structure is isostructural with PuNi₃. arxiv.org Experimental studies have confirmed the lattice parameters to be approximately a = 5.2945(1) Å and c = 26.219(1) Å at room temperature. osti.govscispace.com The crystal structure of CeIr₃ features two non-equivalent cerium sites and three distinct iridium sites. osti.govresearchgate.net This arrangement leads to a complex three-dimensional network. osti.gov One cerium site is bonded to eighteen iridium atoms in a distorted hexagonal planar geometry, while the other is in a 12-coordinate geometry with twelve iridium atoms. osti.gov The iridium atoms form cuboctahedra and distorted cuboctahedra with surrounding cerium and iridium atoms. osti.gov Theoretical calculations have shown that the unit cell volume of CeIr₃ does not follow the typical trend for rare-earth compounds, suggesting a valence state for cerium other than +3. osti.gov This is supported by X-ray photoelectron spectroscopy and magnetic susceptibility measurements, which indicate a strongly intermediate valence character for the cerium ions. osti.govscispace.com
| Parameter | Value |
|---|---|
| Crystal System | Trigonal/Rhombohedral |
| Space Group | R-3m |
| Lattice Parameter (a) | 5.2945(1) Å |
| Lattice Parameter (c) | 26.219(1) Å |
Beyond the CeIr₃ phase, the cerium-iridium system includes other stoichiometric compounds such as Ce₅Ir₃ and Ce₅Ir₄.
Ce₅Ir₃ crystallizes in the Pu₅Rh₃-type structure, which is a tetragonal space group P4/ncc. iucr.org The lattice parameters for this compound are a = 11.267(4) Å and c = 6.367(3) Å. iucr.org The structure of Ce₅Ir₃ can be described as a variation of the W₅Si₃ structure type, where all iridium atoms are situated at the centers of square antiprisms formed by cerium atoms. iucr.org
Ce₅Ir₄ adopts an orthorhombic crystal structure with the space group Pnma. iucr.org Its lattice parameters are a = 7.436(5) Å, b = 14.776(7) Å, and c = 7.626(6) Å. iucr.org This structure is isotypic with Pu₅Rh₄ and can be described as a stacking of U₃Si₂-like layers, consisting of cubes and trigonal prisms, and FeB-like layers composed solely of trigonal prisms. iucr.org The structure is considered intermediate between the Sm₅Ge₄ and Gd₅Si₄ types. iucr.org
| Compound | Crystal System | Space Group | Lattice Parameter (a) | Lattice Parameter (b) | Lattice Parameter (c) |
|---|---|---|---|---|---|
| Ce₅Ir₃ | Tetragonal | P4/ncc | 11.267(4) Å | - | 6.367(3) Å |
| Ce₅Ir₄ | Orthorhombic | Pnma | 7.436(5) Å | 14.776(7) Å | 7.626(6) Å |
Ternary and Quaternary Cerium-Iridium-Based Compounds
The introduction of a third or fourth element into the cerium-iridium system gives rise to a host of new compounds with often fascinating physical properties, stemming from their unique crystal structures.
The CeMIn₅ family of compounds, where M can be iridium, cobalt, or rhodium, has attracted considerable attention due to their exhibition of unconventional superconductivity and heavy fermion behavior. unige.chaip.org These compounds crystallize in the tetragonal HoCoGa₅-type structure (space group P4/mmm). lsu.educonicet.gov.ar This structure can be visualized as alternating layers of CeIn₃ and MIn₂ stacked along the c-axis. unige.chlsu.edu This layered, quasi-two-dimensional structure is believed to play a crucial role in their electronic and magnetic properties. aip.org
CeIrIn₅ is a heavy fermion superconductor with a superconducting transition temperature (Tc) of 0.4 K at ambient pressure. unige.chlsu.edu It possesses a large electronic specific heat coefficient, indicative of strongly correlated electron behavior. lsu.edujps.jp
CeCoIn₅ exhibits the highest Tc in this family at ambient pressure, reaching 2.3 K. unige.chjps.jp
CeRhIn₅ orders antiferromagnetically at 3.8 K and becomes superconducting under pressure. unige.chlsu.edu
The electronic structure of these compounds is sensitive to the nature of the M element, with the MIn₂ layer being important for stabilizing the crystal structure and influencing the magnetic ground state. aip.org
| Compound | Crystal System | Space Group | Lattice Parameter (a) | Lattice Parameter (c) |
|---|---|---|---|---|
| CeIrIn₅ | Tetragonal | P4/mmm | 4.673 Å | 7.543 Å |
| CeCoIn₅ | Tetragonal | P4/mmm | 4.62 Å | 7.56 Å |
| CeRhIn₅ | Tetragonal | P4/mmm | 4.659 Å | 7.541 Å |
The addition of silicon to the cerium-iridium system leads to the formation of various ternary silicides. In the broader context of rare-earth (RE) iridium silicides, compounds with the stoichiometry REIrSi are known to exist. The Ce-Si binary system itself is complex, featuring compounds like CeSi₂ which can crystallize in the tetragonal α-ThSi₂-type structure. researchgate.net The investigation of silicon-rich iridium silicides has identified several stable phases, including IrSi, Ir₃Si₄, Ir₃Si₅, and IrSi₃. nasa.gov While specific crystallographic data for many ternary Ce-Ir-Si compounds are still being explored, the existence of compounds like CeIr₃Si₂ has been documented, crystallizing in a unique structure type. crystallography.net The structural arrangements in these silicides are crucial for determining their electronic and magnetic properties.
Phase Diagram Determinations and Stability
The determination of a phase diagram is a critical step in materials science, providing a map of the stable phases of a system as a function of temperature, pressure, and composition. For the Ce-Ir binary system, this involves identifying the various intermetallic compounds that form and their regions of stability.
The experimental investigation of phase equilibria in metallic systems like Ce-Ir typically involves the synthesis of alloys across a range of compositions, followed by detailed characterization. While a comprehensive, experimentally-verified phase diagram for the entire Ce-Ir binary system is not widely published, the existence of several intermetallic compounds is well-established. The general methods for determining such phase relations are standardized.
The process often begins with the synthesis of polycrystalline samples, commonly through arc-melting the constituent elements (cerium and iridium) in an inert argon atmosphere. acs.orgnih.gov To achieve thermodynamic equilibrium, the as-cast alloys are then annealed at high temperatures for extended periods, often wrapped in a refractory metal foil like tantalum and sealed in evacuated quartz tubes. acs.org
Characterization of the resulting phases is performed using several techniques. X-ray diffraction (XRD) is the primary tool for identifying the crystal structure of the phases present in the annealed samples. msu.ruiaea.org By comparing the diffraction patterns to known structures, the constituent phases can be identified. For new compounds, single-crystal X-ray diffraction is employed to determine the precise unit cell, space group, and atomic positions. nist.gov Other techniques such as differential thermal analysis (DTA) are used to detect phase transition temperatures, including solidus, liquidus, and eutectic or peritectic reactions. Metallographic analysis using scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDX) helps to visualize the microstructure and determine the composition of the individual phases. msu.ru
Through such methods, several binary and ternary intermetallic compounds involving cerium and iridium have been identified. For instance, in ternary systems, which build upon the binary phase relationships, compounds such as CeIr₂Si (CeIr₂Si-type) have been characterized. msu.ru
Interactive Data Table: Known Crystal Structures in Cerium-Iridium Containing Systems Below is a table of representative compounds containing Cerium and Iridium and their crystallographic data.
| Compound | Crystal System | Space Group | Prototype | Reference |
| CeIr₂Si | Orthorhombic | Imma | CeIr₂Si | msu.ru |
| CeIrIn₅ | Tetragonal | P4/mmm | HoCoGa₅ | arxiv.org |
| Ce₂IrIn₈ | Tetragonal | P4/mmm | Ho₂CoGa₈ | arxiv.org |
Thermodynamic Modeling of Cerium-Iridium Systems
Thermodynamic modeling, particularly using the CALPHAD (CALculation of PHAse Diagrams) method, is a powerful tool for developing phase diagrams, especially for systems where experimental data may be scarce or difficult to obtain. ceon.rs This approach combines available experimental data with thermodynamic models to produce a self-consistent database that describes the Gibbs free energy of each phase in the system. ceon.rsresearchgate.net
The standard Gibbs free energy of formation (Gf°), which is the change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states, is a fundamental quantity in these models. wikipedia.orglibretexts.org The modeling process typically involves:
First-Principles Calculations : For many systems, ab-initio calculations based on Density Functional Theory (DFT) are first performed to calculate the 0 K enthalpy of formation for stable and even metastable compounds. ceon.rsresearchgate.net This provides crucial data points for the thermodynamic optimization.
Gibbs Energy Models : Each phase (liquid, solid solutions, and intermetallic compounds) is described by a mathematical model for its Gibbs free energy, which is a function of temperature and composition. researchgate.net For example, the liquid phase is often modeled as a substitutional solution, while intermetallic compounds may be treated as stoichiometric or having a range of homogeneity. researchgate.netresearchgate.net
Parameter Optimization : The coefficients in the Gibbs energy models are optimized using specialized software (like Thermo-Calc) to achieve the best possible fit to all available experimental data, including phase boundary information and thermodynamic properties, as well as the results from ab-initio calculations. ceon.rs
This combined first-principles and CALPHAD approach has been successfully applied to numerous related systems, such as Ce-Rh and various iridium-containing binaries like Cr-Ir, Ir-Mo, and Ir-W. ceon.rsresearchgate.netresearchgate.net For the Ce-Ir system, such a thermodynamic database would enable the calculation of the phase diagram, solidification paths, and thermodynamic properties of alloys, providing invaluable insights for alloy design and understanding phase stability.
Pressure-Induced Structural Phase Transitions in Cerium-Based Systems
Applying high pressure is a key method for investigating the electronic structure and stability of materials. arxiv.org Cerium-based compounds are particularly interesting subjects for high-pressure studies because the energy of the localized 4f electron is very close to that of the conduction electrons. wikipedia.org Pressure can tune this energy balance, leading to phenomena like valence fluctuations and structural phase transitions. wikipedia.orgaps.orgresearchgate.net
The primary experimental tool for this research is the diamond anvil cell (DAC), which can compress a microscopic sample to pressures exceeding hundreds of gigapascals. wikipedia.orgcarleton.edu The crystal structure of the sample under compression is typically monitored in-situ using synchrotron X-ray diffraction, which provides the high-intensity X-rays needed to obtain data from the small sample volume. diamond.ac.ukresearchgate.net
High-pressure studies have been conducted on ternary cerium-iridium-indium compounds. The compressibility of tetragonal CeMIn₅ and Ce₂MIn₈ (where M = Ir) was investigated up to 15 GPa at room temperature. arxiv.org It was found that the addition of MIn₂ layers to the parent CeIn₃ structure stiffens the lattice. arxiv.org The bulk modulus (B₀), a measure of a material's resistance to compression, was determined for these compounds. arxiv.org
Interactive Data Table: Bulk Modulus of Ce-Ir-In Compounds The table shows the bulk modulus (B₀) and its pressure derivative (B₀') for selected compounds, as determined from fitting experimental pressure-volume data to the Birch-Murnaghan equation of state.
| Compound | B₀ (GPa) | B₀' | Reference |
| CeIrIn₅ | 84.4 | 4 | arxiv.org |
| Ce₂IrIn₈ | 70.0 | 4 | arxiv.org |
| CeIn₃ | 67.0 | 4 | arxiv.org |
These pressure-induced changes are often linked to the behavior of cerium's 4f electron. In many cerium compounds, pressure can induce a delocalization of the 4f electron, leading to a valence transition, which in turn drives a structural phase transition. aps.org A classic example is the γ → α transition in elemental cerium, which involves a significant volume collapse without a change in the face-centered cubic crystal structure, attributed to the delocalization of the 4f electron. wikipedia.org Similar electronic transitions are expected to be the driving force for structural changes in cerium-iridium intermetallics under high pressure.
Electronic Structure and Electron Correlation Phenomena in Cerium Iridium Compounds
Density Functional Theory (DFT) and DFT+U Investigations of Electronic Band Structure
Standard Density Functional Theory (DFT) is a powerful method for calculating the electronic structure of materials. However, for systems with strongly correlated electrons, such as the 4f electrons in cerium, standard DFT approximations often fall short. To address this, an extension known as DFT+U is employed. catalysis.blog This method adds a Hubbard-like term (U) to penalize the double occupancy of localized orbitals, providing a more accurate description of electron localization and correcting for self-interaction errors inherent in standard DFT. catalysis.blognationalmaglab.org The choice of the U value is critical and can be determined through various methods, including first-principles calculations or by fitting to experimental data. catalysis.blog
Calculations of Density of States (DOS) and Band Structures
Theoretical calculations are essential for understanding the electronic makeup of cerium-iridium compounds. The Density of States (DOS) represents the number of available electronic states at each energy level, while the band structure illustrates the energy-momentum relationship for electrons within the crystal.
In the case of CeIr₃ , which crystallizes in the R-3m space group, both DFT (specifically, the Generalized Gradient Approximation, GGA) and GGA+U methods have been used to model its electronic properties. osti.gov Calculations show that the main valence band, from approximately -10 eV up to the Fermi level (E_F), is predominantly composed of iridium 5d states. osti.gov A significant peak corresponding to the cerium 4f electronic states is found largely above the Fermi level. osti.gov The inclusion of the Hubbard U term (an effective value, U_eff, of 5 eV was used for Ce 4f states) shifts these 4f states further above E_F. osti.gov
Crucially, the DOS at the Fermi level is dominated by the Ir 5d states, which strongly suggests that CeIr₃ is an Ir 5d-band superconductor. osti.govscispace.com The band structure of CeIr₃ is complex, indicating it is a multi-band superconductor. osti.gov
For the filled skutterudite (B1172440) CeIr₄P₁₂ , DFT calculations predict a metallic character, as evidenced by the electronic band structure. researchgate.net Unlike in CeIr₃, the partial DOS analysis for CeIr₄P₁₂ indicates that the cerium f-states are dominant within the valence band. researchgate.net
Table 1: Calculated Density of States (DOS) at the Fermi Level (E_F) for CeIr₃ This interactive table provides values calculated with an effective Hubbard parameter U_eff = 5 eV and includes spin-orbit coupling (SOC). The total DOS is the sum of partial contributions from each non-equivalent atomic site.
| Atom Site | Partial DOS at E_F (states/eV/f.u.) |
| Ce(3a) | 0.22 |
| Ce(6c) | 0.23 |
| Ir(3b) | 0.17 |
| Ir(6c) | 1.00 |
| Ir(18h) | 3.32 |
| Total | 4.94 |
Data sourced from OSTI osti.gov.
Modeling of Electron Localization Functions (ELF)
The Electron Localization Function (ELF) is a theoretical tool used to visualize the localization of electrons in a system, providing chemically intuitive pictures of bonding. nih.govjussieu.fr It maps the probability of finding an electron near a reference electron of the same spin. jussieu.fr ELF values are normalized to a scale from 0 to 1.
High ELF values (approaching 1) signify strong electron localization, characteristic of covalent bonds or non-bonding electron pairs (lone pairs). jussieu.fr
An ELF value of 0.5 corresponds to the situation in a homogeneous electron gas, which is typical for metallic bonding. jussieu.fr
Low ELF values indicate regions of low electron localization. jussieu.fr
By analyzing the spatial distribution of ELF, researchers can distinguish between covalent, ionic, and metallic bonding within intermetallic compounds. researchgate.netcapes.gov.br This method allows the intuitive concepts of chemical bonding, developed for molecules, to be extended to complex solid-state materials like cerium-iridium alloys. nih.gov
Analysis of Cerium 4f Electron Localization and Hybridization
The behavior of cerium's 4f electrons is the determining factor for the unique physical properties observed in its compounds. These electrons can exhibit both localized (atom-like) and itinerant (band-like) characteristics.
Role of Strongly Correlated f-Electrons
Cerium possesses a variable electronic structure where the energy of the 4f electron is very close to that of the outer 5d and 6s electrons. wikipedia.org The 4f orbitals are compact, leading to strong electron-electron Coulomb repulsion for any electrons occupying them. This "strong correlation" is a key phenomenon that standard DFT struggles to describe, necessitating the DFT+U approach. osti.gov In calculations for CeIr₃, a Hubbard U value of 6 eV (effective U_eff = 5 eV) was applied to the Ce 4f states to account for this strong on-site interaction. osti.gov This strong correlation is the driving force behind the intermediate valence state, as the system can fluctuate between different 4f orbital occupancies to minimize its energy. wikipedia.org
Hybridization with Iridium 5d States at the Fermi Level
In cerium-iridium compounds, the cerium 4f orbitals interact and mix with the valence orbitals of the neighboring iridium atoms, a phenomenon known as hybridization. Theoretical studies of CeIr₃ show strong hybridization between the Ce 4f states and the Iridium 5d states. osti.govresearchgate.net This mixing is particularly significant near the Fermi level.
While the Ir 5d states are dominant at E_F, the hybridized 4f states have a crucial, albeit subtle, impact on the electronic properties. osti.gov This hybridization results in a significant itinerant character for the 4f electrons, meaning they are not tightly bound to the cerium atoms but are delocalized to some extent. osti.gov DFT calculations for CeIr₃ show that this hybridization leads to a strong reduction in the 4f orbital occupation to about 0.2. osti.gov This low occupancy indicates that the 4f electrons are highly delocalized, a finding consistent with the observed intermediate valence of the cerium ions in this material. osti.gov
Intermediate Valence States and Inter-Configuration Fluctuations
Cerium is one of the few lanthanide elements that exhibits a stable +4 oxidation state in addition to the more common +3 state. wikipedia.org This ability gives rise to the phenomenon of intermediate valence (or mixed valence), where the cerium ion fluctuates rapidly between two different electronic configurations. wikipedia.orgiaea.org In cerium compounds, this typically involves fluctuations between the magnetic Ce³⁺ (4f¹) configuration and the non-magnetic Ce⁴⁺ (4f⁰) configuration.
This state arises when the energy of the 4f level is close to the Fermi energy, allowing for the easy transfer of a 4f electron to the conduction band. researchgate.net Compounds in this state are characterized by physical properties that are an average of the two valence states.
CeIr₃ is a prime example of a compound with strongly intermediate valence character. osti.gov Its magnetic susceptibility is weakly dependent on temperature and can be described by an inter-configuration fluctuation (ICF) model, which assumes a non-magnetic ground state derived from the Ce⁴⁺ (4f⁰) configuration. osti.gov Theoretical calculations support this, showing a low 4f orbital occupancy that suggests the cerium ions are closer to the Ce⁴⁺ state than the magnetic Ce³⁺ state. osti.gov
Ce₇Ir₃ , which has a Th₇Fe₃-type structure, also exhibits intermediate valence behavior, alongside magnetic ordering and heavy fermion characteristics. acs.orgidu.ac.id
Experimental Signatures via X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to probe the electronic structure of materials. In cerium-iridium compounds, XPS provides direct information about the cerium valence state, which is a key factor governing their physical properties.
Resonant 4f photoemission spectra of α-like CeIr₂ reveal significant surface-induced changes in the correlated electronic structure. capes.gov.br By decomposing the spectra into surface and bulk components, it has been shown that the surface layers are nearly γ-like, indicating a more localized nature of the 4f electrons at the surface. capes.gov.br In contrast, the bulk electronic structure exhibits much stronger hybridization of the 4f states than previously assumed, supporting a description in terms of narrow 4f bands. capes.gov.br
Photoemission studies on ultrathin cerium films grown on iridium substrates indicate the formation of a Ce-Ir compound. researchgate.net At low coverages, the cerium is trivalent, but as the film thickness increases, changes in the 3d binding energy suggest a shift in the electronic state due to intermixing and compound formation. researchgate.net
High-energy resolution X-ray absorption spectra at the Ce L₃-edge for compounds like CeIr₂Zn₂₀ provide further insights into the valence state. aip.org These measurements, combined with specific heat and electrical resistivity data, reveal how chemical pressure, induced by substituting Zn with Cd, can tune the electronic state from an intermediate valence state towards a moderately heavy fermion state by suppressing the hybridization effect. aip.org
Theoretical Descriptions of Valence Instability
The phenomenon of valence instability, or valence fluctuation, is central to understanding the physics of many cerium-based compounds. This instability arises from the near degeneracy of the 4f¹ and 4f⁰ electronic configurations of the cerium ion, leading to a quantum mechanical mixing of these states.
Theoretical models like the Anderson impurity model and its extension to a lattice (the periodic Anderson model) are often used to describe these systems. These models consider the hybridization between the localized 4f electrons and the conduction electrons, as well as the strong on-site Coulomb repulsion between f electrons. nih.gov The competition between the Kondo effect, which favors a non-magnetic ground state through the screening of the local 4f magnetic moment by conduction electrons, and the RKKY (Ruderman-Kittel-Kasuya-Yosida) interaction, which promotes long-range magnetic order, is a key aspect of this physics. nih.govresearchgate.net
Valence fluctuations can be influenced by external parameters. For instance, pressure can enhance the hybridization between the 4f and conduction electrons, driving the system towards a more itinerant state and potentially inducing a valence transition. utexas.eduresearchgate.net Theoretical work has also shown that a magnetic field can be an effective parameter to control the critical end point of a first-order valence transition. capes.gov.brarxiv.orgjps.jp The concept of critical valence fluctuations is crucial for explaining anomalies observed in several Ce-based heavy fermion systems. researchgate.netcapes.gov.brarxiv.orgarxiv.org
Fermi Surface Characteristics and Quantum Criticality
The Fermi surface, which separates occupied from unoccupied electron states in momentum space, plays a decisive role in the low-temperature properties of metals. In cerium-iridium compounds, the Fermi surface is intimately linked to the 4f electrons and their hybridization with conduction electrons, leading to phenomena like heavy fermion behavior and quantum criticality.
Non-Fermi Liquid Behavior in Heavy Fermion Systems
In conventional metals, the low-temperature properties are well-described by Landau's Fermi liquid theory. However, in many strongly correlated electron systems, including certain cerium-iridium compounds, significant deviations from this behavior are observed. This "non-Fermi liquid" (NFL) behavior is often found in the vicinity of a quantum critical point (QCP), a zero-temperature phase transition. d-nb.infopnas.orgloukrademaker.nl
Heavy fermion systems are characterized by an enormously enhanced effective mass of the charge carriers, as evidenced by a large electronic specific heat coefficient (γ). aps.org In compounds like CeIrSi₃, NFL behavior is observed in the normal state, where the nuclear-spin lattice relaxation rate (1/T₁) follows a square-root temperature dependence, suggesting that superconductivity emerges from a state dominated by antiferromagnetic spin fluctuations near a QCP. nih.govarxiv.org Similarly, in CeIrIn₅, NFL behavior develops at high magnetic fields, which is attributed to a field-tuned metamagnetic quantum critical point. researchgate.netaip.orgarxiv.orglsu.edu The study of Ce(Ir)In₅ and other related compounds is central to understanding the interplay between magnetism, superconductivity, and quantum criticality. loukrademaker.nl
Fermi Liquid Regime Transitions
The transition from a non-Fermi liquid to a Fermi liquid state can often be tuned by external parameters like magnetic field or pressure. In CeIrIn₅, for instance, the application of a magnetic field can suppress the NFL behavior and restore a Fermi liquid state. researchgate.netarxiv.org This crossover is thought to be governed by a QCP. pnas.org The robustness of the Fermi liquid state can depend on the direction of the applied magnetic field, as seen in CeIrIn₅ where the Fermi liquid state is more stable for fields applied within the a-b plane compared to fields parallel to the c-axis. researchgate.netarxiv.org
Valence Transition Quantum Criticality
Recent research has highlighted the importance of quantum criticality associated not just with magnetic transitions, but also with valence transitions. arxiv.org A first-order valence transition line in the pressure-temperature phase diagram can terminate at a quantum critical end point. researchgate.net The critical valence fluctuations near this point are believed to be the origin of many anomalous properties observed in certain Ce- and Yb-based heavy fermion systems. researchgate.netcapes.gov.brarxiv.org
In some cerium-based superconductors, enhanced superconductivity under pressure is attributed to valence fluctuations associated with a valence crossover. researchgate.net The idea is that suppressing a magnetic ordering by enhancing valence fluctuations can lead to a coincidence of the magnetic transition point and the valence crossover point at absolute zero, providing a unified understanding of the complex phase diagrams of materials like CeRhIn₅, a close relative of CeIrIn₅. capes.gov.br This concept of valence transition quantum criticality offers a new perspective beyond the conventional spin-density-wave QCP scenario. utexas.edu
Electron Buffering and Charge Transfer Mechanisms
In intermetallic compounds, the concept of electron buffering and charge transfer plays a crucial role in stabilizing the crystal structure and influencing the electronic properties. This is particularly relevant in systems containing elements with variable valence, such as cerium.
The principle of electroneutrality suggests that a transfer of electrons can occur to reduce the electric charges on the atoms in a compound, thereby increasing its stability. pnas.org In intermetallic compounds, this can lead to electron transfer in a direction opposite to what might be expected based on simple electronegativity arguments. pnas.org
The idea of an "electron buffer" has been proposed, where certain elements can either donate or accept electrons without a significant change in their valence state. pnas.orgnih.gov Cerium, with its ability to exist in different valence states (primarily Ce³⁺ and Ce⁴⁺), can act as an electron buffer. This ability to accommodate charge fluctuations is linked to the hybridization between the 4f and conduction electrons.
CeO2 as an Electron Buffer in Iridium-Based Materials
In iridium-based materials, particularly those used in electrocatalysis, maintaining the stability and activity of iridium active sites is a significant challenge. Cerium dioxide (CeO₂), also known as ceria, has been identified as a critical component that can function as an "electron buffer" to stabilize iridium. researchgate.net This buffering capability stems from the reversible redox pair of Ce³⁺/Ce⁴⁺, which allows ceria to effectively manage electron density and stabilize the oxidation states of adjacent iridium species. hocityu.comnih.gov
Research has demonstrated that integrating ceria with iridium oxide (IrOₓ) can prevent the continuous oxidation and subsequent dissolution of iridium active sites, a primary cause of catalyst degradation. researchgate.net By creating an iridium-cerium substitution solid solution oxide (Ir-Ce SSO), where iridium atoms are uniformly dispersed within a CeO₂ matrix, the electron-buffering effect of ceria enriches the density of the more stable Ir(III) species. researchgate.net Density functional theory (DFT) calculations have corroborated these findings, showing that the presence of CeO₂ substantially increases the energy barrier for the dissolution of iridium atoms. researchgate.net This stabilization mechanism is crucial for enhancing the durability of catalysts under harsh operating conditions, such as the acidic oxygen evolution reaction (OER). researchgate.nethocityu.com
The role of CeO₂ as an electron buffer not only enhances stability but also boosts catalytic activity. hocityu.com By modulating the local electronic structure of the host iridium catalyst, CeO₂ facilitates electron transfer and optimizes the adsorption of oxygen intermediates, thereby lowering the activation barrier for key reactions. hocityu.comnih.gov This leads to improved performance metrics, such as lower overpotentials at given current densities. For instance, an Ir-Ce SSO catalyst demonstrated a low overpotential of 238 mV at a current density of 10 mA cm⁻² and maintained stable operation for over 100 hours. researchgate.net Similarly, amorphous IrOₓ/CeO₂ nanowires showed a calculated overpotential of 0.28 V, significantly lower than that of pure IrO₂ (0.43 V), a result attributed directly to the electron-buffering effect of the ceria support. hocityu.com
| Catalyst System | Key Finding | Performance Metric | Source |
|---|---|---|---|
| Iridium–Cerium Substitution Solid Solution Oxide (Ir-Ce SSO) | CeO₂ acts as an electron buffer, enriching Ir(III) density and increasing the dissolution energy barrier for Ir atoms. | Overpotential of 238 mV @ 10 mA cm⁻²; Stable for >100 h @ 500 mA cm⁻². | researchgate.net |
| Amorphous IrOₓ/CeO₂ Nanowires | CeO₂ enhances activity by lowering the activation barrier and suppresses Ir dissolution by stabilizing its oxidation state. | Calculated overpotential of 0.28 V (compared to 0.43 V for IrO₂). | hocityu.com |
| Ir/CeO₂ | Ceria was found to be the best supporting material for iridium compared to titania and zirconia for the hydrogen evolution reaction. | Onset potential of -13.0 mV; Overpotential of -23.0 mV. | metu.edu.tr |
Interfacial Electron Synergism and Charge Redistribution
The interaction between cerium and iridium in compounds and composite materials gives rise to interfacial electron synergism and significant charge redistribution, which profoundly alters their electronic properties and catalytic behavior. The interface is not merely a physical boundary but an electronically active zone where the distinct electronic characteristics of cerium and iridium interact. Cerium, a lanthanide, possesses a variable electronic structure with accessible 4f orbitals, while iridium is a transition metal with characteristic 5d orbitals. ontosight.aiwikipedia.org This combination facilitates a dynamic charge transfer and redistribution at the interface.
Studies on the intermetallic compound CeIr₂ have provided direct evidence of this phenomenon. Upon formation of the compound, the surface loses much of the distinct elemental character of its constituents. aps.org When carbon monoxide (CO) molecules are adsorbed on the surface of CeIr₂, a mild surface oxidation occurs, which induces a shift of electron density into the available cerium 4f orbitals. aps.org This demonstrates that the presence of iridium modifies the electronic environment of cerium, making such electron transfers favorable.
In catalytic applications, this interfacial charge redistribution is a key mechanism for enhancing performance. The alloying of iridium with lanthanide elements like cerium modulates the local coordination environment and the electronic structure of the iridium atoms. polyu.edu.hk Density functional theory calculations have revealed that this interfacial electron redistribution can dramatically modulate the electronic structure of the catalyst, activating otherwise inert atoms and creating more highly active sites. rsc.orgnih.gov This modulation can involve shifting the d-band center of iridium, which is a known descriptor for catalytic activity in reactions like the OER. polyu.edu.hk By optimizing the electronic structure, the adsorption and desorption energies of reaction intermediates are balanced, leading to significantly promoted reaction kinetics. nih.govresearchgate.net The synergistic effect at the interface results in a catalytic performance that surpasses the simple sum of the individual components. researchgate.net
| System | Observation | Underlying Mechanism | Source |
|---|---|---|---|
| CeIr₂ | Adsorption of CO induces a shift of electron density into available cerium f orbitals. | Compound formation alters the elemental character of the constituents, facilitating charge transfer upon surface interaction. | aps.org |
| Ir-Lanthanide Alloys (including Ce) | Alloying modulates the local coordination environment and electronic structure of Ir. | Interaction between Ir 5d and Lanthanide 4f orbitals leads to a shift in the d-band center of Ir, optimizing catalytic activity. | polyu.edu.hk |
| Ir-based Heterostructures | Interfacial electron redistribution activates inert atoms and creates more highly active sites. | Charge redistribution optimizes the adsorption/desorption energy of reaction intermediates, enhancing catalytic performance. | rsc.orgresearchgate.net |
Quantum Magnetism in Cerium Iridium Systems
Antiferromagnetic and Ferromagnetic Ordering
The magnetic ground states of cerium-iridium compounds are highly sensitive to stoichiometry, crystal structure, and external parameters like pressure and magnetic field. This leads to a diversity of ordered magnetic states, including both antiferromagnetism and ferromagnetism.
Field-Induced Magnetic Phase Transitions
The application of an external magnetic field can significantly alter the magnetic ground state of cerium-iridium compounds, leading to field-induced magnetic phase transitions. These transitions are a hallmark of systems with competing magnetic interactions and can reveal crucial information about the underlying electronic structure.
A prominent example is the heavy fermion superconductor CeIrIn₅. While it does not order magnetically at zero field, high-field magnetization measurements reveal at least two distinct magnetic transitions. nycu.edu.tw A metamagnetic-like transition, characterized by a nonlinear increase in magnetization, is observed at approximately 29.5-30 T. mpg.denycu.edu.twaip.org This type of transition is often associated with a field-induced change in the electronic state of the cerium 4f electrons, from a more itinerant to a more localized character. jps.jp At even higher fields, around 42 T, a second, hysteretic transition with a ferromagnetic-like character has been reported. nycu.edu.twworldscientific.com The nature of these field-induced phases is a subject of ongoing research.
The T-H (temperature-magnetic field) phase diagram for the antiferromagnetic metal CeIr₃Ge₇ has also been established. researchgate.net The application of a magnetic field suppresses the Néel temperature, as is typical for an antiferromagnet. researchgate.net In the non-centrosymmetric compound UIrSi₃, which shares the same crystal structure with some cerium-iridium silicides, a first-order metamagnetic transition from a complex antiferromagnetic state is observed at a critical field Hc, which exhibits significant hysteresis. researchgate.net Such studies on related compounds provide insights into the potential field-induced behaviors in the Ce-Ir family.
The table below summarizes the field-induced magnetic transitions observed in select cerium-iridium and related compounds.
| Compound | Transition Type | Critical Field (H_c) | Notes |
| CeIrIn₅ | Metamagnetic-like | ~29.5 T | Observed in magnetization and magnetoresistance. nycu.edu.twaip.org |
| CeIrIn₅ | Ferromagnetic-like | ~42 T | Hysteretic behavior observed at high fields. nycu.edu.twworldscientific.com |
| CeIr₃Ge₇ | Suppression of AFM | Field-dependent | T_N is suppressed with increasing magnetic field. researchgate.net |
| UIrSi₃ | Metamagnetic | ~7.3 T (at 2 K) | First-order transition with hysteresis. researchgate.net |
Magnetic Susceptibility and Magnetization Behavior
Magnetic susceptibility and magnetization measurements are fundamental tools for characterizing the magnetic properties of materials. In cerium-iridium systems, these measurements reveal a wide range of behaviors, from the temperature-independent susceptibility of Pauli paramagnets to the strongly temperature-dependent behavior of localized magnetic moments described by the Curie-Weiss law.
Temperature Dependence of Magnetic Susceptibility
The temperature dependence of the magnetic susceptibility, χ(T), provides key insights into the magnetic state of the cerium ions. In many cerium-iridium compounds, the behavior of χ(T) deviates significantly from that of simple paramagnets.
For instance, in CeIrSi, the magnetic susceptibility follows the Curie-Weiss law above 100 K, indicating the presence of well-defined local magnetic moments on the Ce³⁺ ions. jps.jpnycu.edu.tw However, at lower temperatures, χ(T) deviates from this behavior, showing a broad maximum around 1.5 K, which is not associated with long-range magnetic order. jps.jp This low-temperature behavior is a signature of the complex interactions in this geometrically frustrated system. jps.jp
In the case of Ba₂CeIrO₆, the susceptibility exhibits a peak at the antiferromagnetic transition temperature of 17 K, as expected for an antiferromagnet. mpg.de The compound CeIr₃ displays a weakly temperature-dependent susceptibility above approximately 50 K, a characteristic feature of cerium-based intermetallics with intermediate valence, where the Ce 4f electron count fluctuates between the magnetic 4f¹ (Ce³⁺) and non-magnetic 4f⁰ (Ce⁴⁺) configurations. researchgate.net The susceptibility of CeIrGe is also weakly dependent on temperature, suggesting it is a nearly Pauli paramagnet where the 4f electrons are strongly hybridized with the conduction band. aps.org
Curie-Weiss and Pauli Paramagnetism
The magnetic behavior of many cerium-iridium compounds at high temperatures can be described by the modified Curie-Weiss law: χ(T) = χ₀ + C / (T - θ_p), where χ₀ is a temperature-independent term, C is the Curie constant proportional to the square of the effective magnetic moment (μ_eff), and θ_p is the paramagnetic Curie-Weiss temperature.
Several compounds in the Ce-Ir family exhibit Curie-Weiss paramagnetism. CeIrSi, for example, shows Curie-Weiss behavior above 100 K, with an experimentally determined effective magnetic moment of 2.56(2) μ_B per Ce atom, which is close to the theoretical value for a free Ce³⁺ ion (2.54 μ_B). jps.jpnycu.edu.tw The negative Weiss temperature (θ_p ≈ -21 K to -24 K) suggests the presence of antiferromagnetic interactions among the cerium moments. jps.jpnih.gov
In contrast, some related compounds exhibit Pauli paramagnetism, characterized by a nearly temperature-independent magnetic susceptibility. This behavior is observed in LuIrSi, the non-magnetic analogue of CeIrSi, and is indicative of a metallic system where the magnetic response is dominated by the conduction electrons. jps.jp The susceptibility of CeIrGe also points towards nearly Pauli paramagnetic behavior, indicating strong hybridization of the Ce 4f electrons. aps.org
The compound CeIr₃ represents an intermediate case. Its susceptibility can be described by the inter-configuration fluctuation (ICF) model, which includes a temperature-independent Pauli-like term (χ₀), a contribution from the fluctuating cerium valence, and a Curie-Weiss term that is often attributed to a small concentration of stable Ce³⁺ impurities. researchgate.net
The table below presents magnetic data for several cerium-iridium and related compounds.
| Compound | Magnetic Behavior | Effective Moment (μ_B/Ce) | Weiss Temperature (θ_p, K) | Ordering Temp. (K) |
| CeIrSi | Curie-Weiss Paramagnetism | 2.56(2) jps.jpnycu.edu.tw | -24(1) nih.gov | No order observed jps.jp |
| CeIr₂B₂ | Ferromagnetic | - | - | T_C ≈ 5 nih.gov |
| Ba₂CeIrO₆ | Antiferromagnetic | 1.30 (Ir⁴⁺) mpg.de | - | T_N = 17 mpg.de |
| CeIr₃ | Intermediate Valence | - | - | T_sc = 2.5 researchgate.net |
| CeIrIn₅ | Heavy Fermion | - | - | T_sc ≈ 0.4-1 jps.jpresearchgate.net |
| CeIrGe | Pauli-like Paramagnetism | - | - | No order observed aps.org |
| LuIrSi | Pauli Paramagnetism | - | - | Non-magnetic jps.jp |
Quantum Critical Phenomena Associated with Magnetic Fluctuations
Quantum critical phenomena occur when a continuous phase transition is tuned to absolute zero temperature (T=0) by a non-thermal parameter such as pressure, magnetic field, or chemical doping. The point at which this occurs is known as a quantum critical point (QCP). In the vicinity of a QCP, strong quantum fluctuations of the order parameter can dominate the physical properties of a material, often leading to unconventional behaviors such as non-Fermi liquid (NFL) states and the emergence of novel phases like unconventional superconductivity. arxiv.orgresearchgate.netarxiv.org
Several cerium-iridium compounds are considered to be located near a magnetic QCP, making them ideal systems for studying this fascinating area of condensed matter physics. The heavy fermion superconductor CeIrIn₅ is a prime example. It is believed to be situated near an antiferromagnetic QCP. aps.orgarxiv.org Doping studies have shown that substituting In with Hg (hole doping) induces an antiferromagnetic ground state, while substituting In with Sn or Ir with Pt (electron doping) leads to a paramagnetic Fermi-liquid state. aps.org This places pristine CeIrIn₅ at the boundary of magnetism, and the heavy fermion superconductivity that emerges is thought to be mediated by these critical magnetic fluctuations. aps.orgarxiv.org Furthermore, the metamagnetic transition observed in CeIrIn₅ in a high magnetic field is suggestive of a field-tuned QCP. aip.org The resistivity of CeIrIn₅ also exhibits NFL behavior, with a linear temperature dependence at low temperatures, which is a common signature of quantum criticality. jps.jpresearchgate.net
The non-centrosymmetric superconductor CeIrSi₃ is another important system for investigating the interplay between magnetism, superconductivity, and quantum criticality. aps.orgnih.govresearchgate.net At ambient pressure, CeIrSi₃ orders antiferromagnetically at T_N = 5 K and becomes superconducting below T_c = 1.6 K. aps.org The application of pressure suppresses the antiferromagnetic order, and T_N vanishes at a critical pressure P_c ≈ 2.5 GPa, indicating the presence of a pressure-induced QCP. aps.orgresearchgate.net The superconducting critical temperature is enhanced around this QCP, providing strong evidence for a close relationship between quantum critical fluctuations and the superconducting pairing mechanism. nih.gov Studies of the superconducting gap structure in CeIrSi₃ under pressure have revealed a change from a nodal gap in the antiferromagnetic state to a fully gapped state in the paramagnetic region near the QCP, highlighting the profound influence of the magnetic state on the superconductivity. aps.orgresearchgate.net
In contrast, studies on the ferromagnetic Kondo lattice CeIr₂B₂ did not reveal a QCP upon dilution with La, even down to very low Ce concentrations. nih.gov This suggests that not all magnetically ordered Ce-Ir compounds are necessarily proximate to a QCP, and the specific electronic and structural details play a crucial role.
Proximity to Antiferromagnetic Quantum Critical Points (QCPs)
Many cerium-iridium based heavy fermion compounds are situated in close proximity to an antiferromagnetic (AFM) quantum critical point (QCP)—a zero-temperature phase transition. researchgate.net At a QCP, quantum fluctuations, rather than thermal fluctuations, drive the phase transition, leading to pronounced deviations from the standard Fermi liquid theory of metals. uni-koeln.de
In the heavy-fermion superconductor CeIrIn₅, unconventional superconductivity emerges near a magnetic QCP. researchgate.net This proximity is a recurring theme in the CeMIn₅ family (where M can be Co, Rh, or Ir). researchgate.netumich.edu Similarly, the heavy-fermion superconductor CeIrSi₃, which lacks inversion symmetry, exhibits an antiferromagnetic ground state that can be suppressed by applying pressure. aps.orgaps.org As pressure increases, the Néel temperature (Tₙ) is driven towards absolute zero, placing the system in the vicinity of an AFM QCP. aps.orgaps.org Studies on CeIrSi₃ show that as the system approaches this QCP, the nature of its superconductivity changes. aps.orgaps.org
Chemical substitution is another effective method to tune these systems towards a QCP. In the (Ce₁₋ₓYₓ)₂Ir₃Ge₅ series, substituting non-magnetic yttrium for cerium suppresses the antiferromagnetic ordering of the parent compound Ce₂Ir₃Ge₅, which has a Tₙ of 9.5 K. aps.org The transition temperature is driven to zero at a critical concentration of around x = 0.3, indicating an apparent AFM QCP. aps.org Near this critical point, the material exhibits non-Fermi liquid behavior. aps.org A similar trend is observed in (Ce₁₋ₓLaₓ)₂Ir₃Ge₅, where lanthanum substitution also suppresses Tₙ towards a QCP at a critical concentration of x(cr) = 0.6. researchgate.net The presence of strong spin fluctuations near this point is inferred from non-Fermi liquid characteristics in resistivity and specific heat measurements. researchgate.net
| Compound | Tuning Parameter | Critical Value | Tₙ (undoped) | Reference |
| CeIrSi₃ | Pressure | P_c | T_N > 0 | aps.orgaps.org |
| (Ce₁₋ₓYₓ)₂Ir₃Ge₅ | Doping (x) | x ≈ 0.3 | 9.5 K | aps.org |
| (Ce₁₋ₓLaₓ)₂Ir₃Ge₅ | Doping (x) | x_cr = 0.6 | 9.5 K | researchgate.net |
| CeIrIn₅ | Pressure/Field | Near ambient | N/A | researchgate.net |
Unconventional Criticality in Heavy Fermion Metals
The quantum criticality observed in cerium-iridium systems is often described as unconventional. This arises because the quantum fluctuations at the QCP are not confined to the magnetic order parameter but can also involve the charge of the f-electrons, leading to a breakdown of the Kondo effect itself. arxiv.org This "Kondo destruction" QCP is a hallmark of beyond-Landau quantum criticality and is associated with the strange metal behavior seen in many heavy fermion compounds. arxiv.org
In CeIrIn₅, for instance, the proximity to a QCP is thought to be the origin of its non-Fermi liquid properties and unconventional superconductivity. researchgate.netresearchgate.net Electrical resistivity measurements in high magnetic fields revealed an anomalous T⁴/³ power law, suggesting the presence of ferromagnetic spin fluctuations in addition to the well-known antiferromagnetic ones. researchgate.net This points towards a more complex quantum criticality. The concept of a valence transition criticality has also been proposed as a unifying explanation for the unconventional behavior in several heavy fermion metals, including CeIrIn₅. researchgate.net
In CeIrSi₃, studies of the superconducting state under pressure reveal that unconventional behaviors are closely linked with the coexisting antiferromagnetic order. aps.orgaps.org As pressure tunes the system towards the QCP, the superconducting gap structure appears to change from having line nodes to being fully gapped, highlighting the intricate relationship between magnetism, superconductivity, and quantum criticality. aps.orgaps.org
Multipolar Quantum Criticality
Beyond the conventional magnetic dipole order, the 4f electrons in cerium compounds can possess higher-order multipole moments, such as electric quadrupoles and magnetic octupoles. researchgate.netarxiv.org When these multipolar moments order, they can lead to "hidden order" phases that are difficult to detect with standard probes like neutron scattering. researchgate.netd-nb.info The possibility of a QCP associated with the suppression of such multipolar order introduces the concept of multipolar quantum criticality.
While multipolar order has been extensively studied in cerium compounds like CeB₆, direct evidence in a Ce-Ir system remains elusive. arxiv.orgd-nb.info However, related iridium-containing compounds provide insight into the relevant physics. The Pr-based material PrIr₂Zn₂₀ is a key example where a quadrupolar Kondo effect is investigated. aps.orgaps.orgaps.orglanl.gov In these non-Kramers systems, the interaction between the localized electric quadrupole moments of the Pr³⁺ ions and the conduction electrons can lead to a two-channel Kondo effect, resulting in a non-Fermi liquid ground state. aps.org This stands in contrast to the conventional magnetic Kondo effect which leads to a Fermi liquid state. aps.org The competition between these two types of Kondo effects can result in a rich phase diagram with a first-order transition between the two ground states. aps.org These studies on Pr-Ir systems suggest that multipolar degrees of freedom are a crucial ingredient in understanding the quantum phenomena in strongly correlated f-electron systems containing iridium. umich.edu
Heavy Fermion Magnetism and Kondo Physics in Cerium-Iridium Compounds
Heavy fermion behavior in cerium-iridium compounds originates from the hybridization of the localized 4f electrons of cerium with the sea of itinerant conduction electrons. This interaction is governed by Kondo physics, where at high temperatures, the 4f electrons act as isolated magnetic moments, but at low temperatures, they become screened by the conduction electrons to form a non-magnetic, many-body singlet state. arxiv.org This process is responsible for the dramatic properties of these materials, including a massive enhancement of the electron effective mass.
Heavy Electron Behavior and Effective Mass Enhancement
A defining characteristic of heavy fermion systems is an enormous electronic specific heat coefficient (γ), which is directly proportional to the quasiparticle effective mass (m*). Cerium-iridium compounds are archetypal examples of this phenomenon.
The heavy fermion superconductor CeIrIn₅ exhibits a large Sommerfeld coefficient of γ ≈ 720 mJ/mol·K². arxiv.org This corresponds to an effective electron mass approximately 30 times heavier than that of a bare electron, signifying strong electron-electron correlations. arxiv.org Another example is the compound Ce₃Ir₄Sn₁₃, which is also classified as a heavy fermion material with a significant Sommerfeld coefficient of γ = 0.67 J/(mol-Ce·K²). d-nb.info The enhancement of the effective mass is a direct consequence of the Kondo interaction, which creates a narrow resonance in the density of states at the Fermi level at low temperatures. arxiv.org This resonance slows down the propagation of charge carriers, making them behave as if they are extremely heavy.
| Compound | Sommerfeld Coefficient (γ) | Note | Reference |
| CeIrIn₅ | ~720 mJ/mol·K² | Corresponds to m* ≈ 30 m_e | arxiv.org |
| Ce₃Ir₄Sn₁₃ | 0.67 J/(mol-Ce·K²) | Heavy fermion behavior | d-nb.info |
Kondo Effect and Coherence Phenomena
The Kondo effect describes the scattering of conduction electrons off localized magnetic impurities. In concentrated systems like Ce-Ir intermetallics, where there is a periodic lattice of cerium ions, this evolves into the Kondo lattice problem. arxiv.org A key concept in Kondo lattices is the coherence temperature (T_coh). Above T_coh, the cerium moments scatter conduction electrons incoherently, and the electrical resistivity often shows a characteristic logarithmic increase upon cooling.
Below T_coh, the scattering from the individual cerium sites becomes coherent. This coherent scattering leads to the formation of heavy quasiparticle bands and a sharp drop in resistivity, often following a T² dependence characteristic of a Fermi liquid state. The transition from an incoherent collection of Kondo scatterers to a coherent heavy electron fluid is a fundamental crossover in these materials. The Kondo temperature (Tₖ) sets the energy scale for the spin fluctuations and the formation of the heavy quasiparticles. In CeIrSi, for example, the system shows coherent electronic spin fluctuations below T_coh ≈ 2.5 K.
Magnetotransport Studies in CeMIn₅ Series
Magnetotransport measurements, which probe the change in electrical resistance in a magnetic field (magnetoresistance), are powerful tools for investigating the electronic state of heavy fermion compounds. Studies on the CeMIn₅ series, including CeIrIn₅, provide crucial insights into the scattering mechanisms and Fermi surface properties. aps.orglanl.gov
Investigations on CeIrIn₅ have shown that its magnetoresistance is generally smaller than that of the antiferromagnetic member of the series, CeRhIn₅. aps.orglanl.gov The behavior of the magnetoresistance in CeIrIn₅ is highly dependent on the direction of the applied magnetic field relative to the crystal axes. aps.org A negative magnetoresistance is observed when the field is applied along the c-axis, which is associated with a single-impurity-like scattering regime that persists to lower temperatures compared to when the field is in the basal plane. aps.orglanl.gov This anisotropy reflects the quasi-two-dimensional electronic structure of these materials. In the superconducting state, once superconductivity is destroyed by a high magnetic field, a negative magnetoresistance is recovered at low temperatures. aps.org
Superconducting Phenomena in Cerium Iridium Materials
Conventional and Unconventional Superconductivity in Intermetallic Compounds
The nature of superconductivity in cerium-iridium intermetallics can vary significantly depending on the specific compound and its stoichiometry. While some exhibit characteristics of conventional Bardeen-Cooper-Schrieffer (BCS) theory, others display clear signs of unconventional pairing mechanisms.
Superconducting Transition Temperatures (Tc) in CeIr₃
The intermetallic compound CeIr₃ is a known superconductor, with its critical temperature (Tc) reported across various studies. While there is some variation in the exact value, likely due to factors such as sample purity and measurement technique, a consensus exists on its superconducting nature.
Temperature-dependent magnetic susceptibility, resistivity, and heat capacity measurements have confirmed bulk superconductivity in CeIr₃. osti.gov Resistivity measurements have indicated a superconducting transition at 2.75 K, where Tc is defined as the midpoint of the resistivity drop. osti.gov However, this value can be slightly higher than that determined by bulk measurements, potentially due to the influence of surface superconductivity. osti.gov Other studies on single crystals have reported a bulk Tc of 3.4 K. aps.orgjps.jp Muon spin rotation and relaxation (μSR) measurements have also confirmed a bulk superconducting transition at 3.1 K. arxiv.org Analysis of specific heat data places the Tc at 2.46 K. osti.gov The differences in reported Tc values highlight the sensitivity of superconductivity to material quality and measurement probes.
Table 1: Reported Superconducting Transition Temperatures (Tc) for CeIr₃
| Measurement Technique | Reported Tc (K) | Reference |
|---|---|---|
| Resistivity | 2.75 | osti.gov |
| Bulk Measurements (Single Crystal) | 3.4 | aps.orgjps.jp |
| Heat Capacity, Magnetization | 2.46 | osti.gov |
| μSR, Heat Capacity, Magnetization | 3.1 | arxiv.org |
Type-II Superconductivity Characterization
CeIr₃ is characterized as a moderate Type-II superconductor. osti.govscispace.comresearchgate.net This classification is based on the Ginzburg-Landau parameter (κ_GL_), which for CeIr₃ has been determined to be 17. osti.govscispace.comresearchgate.net Materials with κ_GL_ > 1/√2 are defined as Type-II superconductors. This is further supported by measurements of its critical magnetic fields. The lower critical field (Hc1) at T=0 K is estimated to be 17.3 mT, and the upper critical field (Hc2) at T=0 K is approximately 46.5 kOe for a magnetic field applied along the c-axis. osti.govjps.jp The irreversible field (H_irr_), above which the vortices become unpinned, was found to be 4.5 kOe at 2 K. osti.gov The behavior of magnetization as a function of the applied magnetic field is consistent with conventional Type-II superconductivity. osti.gov Furthermore, CeIr₃ has been identified as a suitable material for use as a superconducting heat switch in adiabatic demagnetization refrigerators due to its Type-II properties. jps.jp
Heavy Fermion Superconductivity in CeMIn₅ Systems
The CeMIn₅ family of compounds, where M can be Co, Rh, or Ir, are prototypical heavy fermion systems that exhibit a fascinating interplay between magnetism and unconventional superconductivity. arxiv.orgidu.ac.id These materials are characterized by strongly correlated electrons, resulting in quasiparticles with effective masses significantly larger than the bare electron mass. mpg.de
Nature of Unconventional Superconductivity
CeIrIn₅ is an ambient-pressure heavy fermion superconductor. arxiv.org Its superconductivity is considered unconventional, meaning it is not mediated by phonons as described by the BCS theory. mpg.deescholarship.org Evidence for this comes from various experimental observations. Low-temperature specific heat measurements reveal a T² temperature dependence below Tc, which is consistent with the presence of nodes (zeros) in the superconducting energy gap. escholarship.orgaps.org Similarly, thermal conductivity measurements show a T-linear term, which is also a hallmark of a superconductor with lines of nodes in its gap structure. escholarship.orgaps.org The symmetry of the superconducting gap in CeIrIn₅ has been suggested to be of a hybrid Eg type, which is different from the dx²-y² symmetry proposed for the related CeCoIn₅ compound. usherbrooke.ca The ratio of the specific heat jump at Tc to the electronic specific heat coefficient (ΔC/γTc) is found to be comparable to other heavy fermion superconductors, providing strong evidence that the superconductivity develops out of the heavy quasiparticles. arxiv.org
Relationship with Proximity to Magnetic Order
Unconventional superconductivity in many materials, including heavy fermion systems, often emerges near a quantum critical point (QCP), where a magnetic ordering temperature is suppressed to absolute zero by a tuning parameter like pressure or chemical doping. mpg.deaps.org CeIrIn₅ is believed to be situated in proximity to an antiferromagnetic QCP. aps.orgresearchgate.net Doping studies on CeIrIn₅ provide strong evidence for this. For instance, substituting In with Hg (hole doping) induces an antiferromagnetic ground state, while substituting In with Sn or Ir with Pt (electron doping) leads to a paramagnetic Fermi-liquid state. aps.org This temperature-doping phase diagram suggests that the superconductivity in CeIrIn₅ is mediated by magnetic quantum fluctuations emanating from the nearby QCP, rather than by valence fluctuations. aps.org The evolution of the ground state from antiferromagnetism in CeRhIn₅ to superconductivity in CeIrIn₅ can be understood in the context of the Doniach phase diagram, which describes the competition between the on-site Kondo effect and the inter-site RKKY magnetic interaction. pwr.edu.pl The stronger hybridization between the Ce 4f and transition metal d-states in CeIrIn₅ compared to CeRhIn₅ is thought to favor the superconducting ground state. pwr.edu.pl
Influence of Strain and Dimensionality on Superconducting Critical Parameters
The superconducting properties of cerium-iridium compounds, particularly the heavy fermion systems, are highly sensitive to external parameters like strain and are influenced by the material's dimensionality.
The superconducting transition temperature of CeIrIn₅ is extremely sensitive to strain. mpg.descispace.com Uniaxial strain applied along the crystallographic a-axis increases the bulk Tc of 400 mK by 56 mK/kbar, whereas compression along the c-axis decreases it by -66 mK/kbar. scispace.comresearchgate.net This strong and anisotropic response to strain allows for the spatial control of superconductivity on a microscopic scale. scispace.com By patterning single crystals using a focused ion beam, non-uniform strain fields can be created, leading to complex patterns of superconducting and normal regions within the same crystal. scispace.com This technique has been used to create tailored superconducting landscapes. aip.org The significant impact of strain is also thought to be the origin of the often-observed discrepancy between resistive and thermodynamic measurements of Tc in CeIrIn₅, with surface strain potentially creating patches of higher-Tc superconductivity. scispace.com
Reducing the dimensionality of these materials also has a profound effect on their properties. The synthesis of CeIrIn₅ thin films and superlattices of CeMIn₅ compounds opens up new avenues for tuning their electronic states. arxiv.org Studies on CeIrIn₅ thin films grown on MgF₂ substrates have shown that the films are under strain due to lattice mismatch. arxiv.org While these films exhibit the characteristic features of heavy fermion superconductivity, their zero-resistance Tc is suppressed compared to the highest reported bulk values. arxiv.org However, the nature of the unconventional superconductivity appears to be preserved in the thin films, as indicated by the scaling behavior of the upper critical field. arxiv.orgarxiv.org The ability to grow these materials as thin films and superlattices provides a powerful tool for engineering strain and exploring quantum phenomena in reduced dimensions. arxiv.org
Table 2: Effect of Uniaxial Strain on the Superconducting Transition Temperature (Tc) of CeIrIn₅
| Strain Direction | Effect on Tc | Rate of Change (mK/kbar) | Reference |
|---|---|---|---|
| Compression along a-axis | Increases | +56 | scispace.comresearchgate.net |
| Compression along c-axis | Decreases | -66 | scispace.comresearchgate.net |
Spatial Control of Superconductivity in Microstructured Devices
The ability to control superconductivity in a spatially dependent manner within a single material has been demonstrated in the heavy-fermion superconductor Cerium-Iridium-Indium 5 (CeIrIn₅). cornell.edu This control is achieved not by chemical doping, but by inducing deformations in the material. cornell.edumpg.de When microstructures of CeIrIn₅ are fabricated on a sapphire substrate, the differential thermal contraction between the metallic CeIrIn₅ and the insulating sapphire upon cooling induces strain in the crystal. cornell.edu
This strain is not uniform and can be patterned by the geometry of the microstructure, which is often shaped using a focused ion beam. cornell.edu Researchers discovered that the superconducting transition temperature (Tc) in CeIrIn₅ is highly responsive to this strain. cornell.edu By pulling the crystal in different directions, the critical temperature can be locally increased or decreased. cornell.edu This has been shown to shift the Tc by a factor of nearly four, from approximately 200 to 800 millikelvin. cornell.edu
Imaging with scanning superconducting quantum interference devices (SQUIDs) revealed that these deformations lead to a spatially patterned superconducting state. cornell.edu The geometry of the microstructures, including trenches and other features, heavily influences the final deformation pattern, allowing for the spatial control of superconductivity. cornell.edu This method of modulating superconductivity through strain offers an advantage over chemical doping as it does not compromise the cleanliness of the crystal or its electronic properties. cornell.edu
Recent studies have also reported spatially varying superconducting domains in a tiny lamella of single-crystal CeIrIn₅, where the Tc varied from 200 mK to 1.2 K depending on the measurement orientation. arxiv.org This further suggests that defect-strained superconducting patches can significantly influence the observed superconducting properties. arxiv.org
Critical Temperature Tuning via Strain
The critical temperature (Tc) of cerium-iridium compounds can be significantly tuned by the application of strain. This has been a subject of detailed investigation, particularly in materials like CeIrIn₅ and CeIrSi₃.
In microstructured devices of CeIrIn₅, mechanical tension between the material and a sapphire substrate leads to deformations that can raise or lower the Tc. cornell.edu The strain can alter the Tc from around 200 to 800 millikelvin, a substantial modulation. cornell.edu This tunability is directly linked to the anisotropic response of the material's superconducting properties to stress.
Pressure, a form of isotropic strain, is another powerful tool for tuning the superconducting properties of cerium-iridium compounds. In the noncentrosymmetric antiferromagnet CeIrGe₃, superconductivity emerges below 1.5 K at a pressure of 20 GPa. aps.org The antiferromagnetic phase weakens with increasing pressure and vanishes above 22 GPa, near a quantum critical point where superconductivity appears. aps.org The superconducting critical pressure of 20 GPa in CeIrGe₃ is noted as being exceptionally high for this class of materials. aps.org
Similarly, in CeIrSi₃, pressure induces superconductivity. researchgate.net The upper critical field (Hc2) in this material under pressure is highly anisotropic, a characteristic feature of noncentrosymmetric superconductors. researchgate.net Studies on CeIrSi₃ under pressure have also revealed a change in the superconducting gap structure, from having a line-nodal gap to being fully gapped as pressure brings it close to a quantum critical point. aps.orgresearchgate.net This contrasts with the related compound CeRhSi₃, where a nodal gap persists across all accessible pressures. aps.orgresearchgate.net
The effect of uniaxial pressure has also been explored, with recent experiments on pure elemental cerium showing that pressing a sharp metallic needle on the surface can induce a superconducting phase above 20 K. arxiv.org This is a significant increase from the Tc of 1.8 K achieved with 54 GPa of hydrostatic pressure. arxiv.org
| Compound | Tuning Method | Tc Range | Reference |
| CeIrIn₅ | Substrate-induced strain | 0.2 K - 0.8 K | cornell.edu |
| CeIrGe₃ | Hydrostatic pressure | Up to 1.5 K at 20 GPa | aps.org |
| CeIrSi₃ | Hydrostatic pressure | Up to 1.6 K at 2.65 GPa | researchgate.net |
| Elemental Cerium | Uniaxial pressure (needle) | > 20 K | arxiv.org |
Thin Film Superconductivity Investigations
The synthesis and study of thin films of cerium-iridium compounds provide a platform to explore quantum critical phenomena and unconventional superconductivity in reduced spatial dimensions. arxiv.org High-quality thin films of CeIrIn₅ have been successfully grown on MgF₂ (001) substrates using pulsed laser deposition. arxiv.orgarxiv.orgresearchgate.net
These films exhibit the characteristic features of heavy-fermion superconductivity, including a Kondo coherence peak and a transition to a zero-resistance state. arxiv.org Depending on the growth conditions, the films can be predominantly a-axis oriented or a mixture of a- and c-axis orientations. arxiv.orgresearchgate.net
The superconducting transition temperatures (Tc) and Kondo coherence temperatures (Tcoh) in these films are typically lower than in bulk single crystals, which may be related to an increased degree of disorder. arxiv.org For instance, in one study, an a-axis oriented film (TF1) showed an onset Tc of 0.58 K and Tcoh of 41 K, while a mixed-orientation film (TF2) had a Tc of 0.52 K and Tcoh of 37 K. arxiv.orgresearchgate.net This is compared to the bulk Tc of CeIrIn₅, which can range from 0.4 K to 1.2 K depending on sample purity and strain. arxiv.org
Despite the lower transition temperatures, the nature of the unconventional superconductivity appears to be preserved in the thin films. arxiv.orgarxiv.orgresearchgate.net The temperature dependence of the upper critical field (Hc2) in the films shows a scaling behavior similar to that of bulk single crystals. arxiv.orgresearchgate.net This successful synthesis of CeIrIn₅ thin films opens up new possibilities for creating artificial superlattices and devices to investigate novel quantum phases. arxiv.orgarxiv.org
| Film Type | Orientation | Onset Tc (K) | Tcoh (K) | Reference |
| TF1 | a-axis | 0.58 | 41 | arxiv.orgresearchgate.net |
| TF2 | a- and c-axis mix | 0.52 | 37 | arxiv.orgresearchgate.net |
| Bulk | Single Crystal | 0.4 - 1.2 | ~50 | arxiv.org |
Interplay between Superconductivity and Magnetic Order
The relationship between superconductivity and magnetism in cerium-iridium compounds is a central theme in the study of strongly correlated electron systems. aps.org In many of these materials, superconductivity emerges in proximity to a magnetic quantum critical point (QCP), where a magnetic ordering temperature is suppressed to absolute zero. arxiv.orgmanep.ch This suggests that magnetic fluctuations may play a crucial role in mediating the Cooper pairing for unconventional superconductivity. manep.charxiv.org
The heavy-fermion superconductor CeIrIn₅ is a prime example, believed to be situated near an antiferromagnetic QCP. arxiv.orgresearchgate.net Doping studies support this, where substituting In with Hg induces an antiferromagnetic ground state, while electron doping with Sn or Pt favors a paramagnetic state, with superconductivity bridging these two regimes. arxiv.org This places CeIrIn₅ in a position where its superconductivity is likely mediated by magnetic quantum fluctuations. arxiv.org
In noncentrosymmetric compounds like CeIrSi₃ and CeIrGe₃, superconductivity coexists with antiferromagnetic order under pressure. aps.orgresearchgate.net The lack of an inversion center in the crystal structure allows for the mixing of spin-singlet and spin-triplet pairing states, leading to unconventional superconducting properties. researchgate.net In CeIrSi₃, the application of pressure, which suppresses the antiferromagnetism, also alters the superconducting gap structure. aps.orgresearchgate.net This intimate connection suggests that the unconventional superconducting behaviors are linked to the coexisting antiferromagnetic order. aps.orgresearchgate.net
The compound CeIrGe₃ displays superconductivity within its antiferromagnetic phase near the critical pressure that drives the magnetic ordering temperature to zero. aps.org This coexistence is a hallmark of many cerium-based heavy-fermion superconductors. aps.org The study of these materials provides a crucial avenue for understanding superconductivity that is mediated by spin fluctuations associated with a magnetic QCP. aps.org
Even in CeIr₃, which has a different crystal structure, the emergence of superconductivity is considered in the context of electronic instabilities, often of a magnetic nature, which are common in materials with d- and f-electrons. osti.gov The interplay is complex; for instance, in the Ce(Ru₁₋ₓRhₓ)₃B₂ system, superconductivity in CeRu₃B₂ is destroyed by the substitution with Rh, which induces ferromagnetism in CeRh₃B₂. osti.gov These examples highlight the delicate balance and often competing nature of superconductivity and magnetic order in cerium-iridium based materials.
Catalytic Applications and Surface Science of Cerium Iridium Materials
Heterogeneous Catalysis via Cerium-Iridium Composites
General Catalytic Activities of Cerium-Iridium Compounds
Cerium-iridium composites represent a class of highly effective heterogeneous catalysts, leveraging the synergistic interactions between the unique properties of iridium and cerium oxide (ceria). Iridium, a member of the platinum group metals, is known for its high catalytic activity and stability in a variety of chemical transformations. mgesjournals.comresearchgate.net Ceria is a crucial component in catalysis, primarily due to its high oxygen storage capacity (OSC) and the facile redox cycling between Ce³⁺ and Ce⁴⁺ states. mdpi.comresearchgate.netstanfordmaterials.com This ability allows it to act as an oxygen buffer, maintaining optimal conditions for catalytic reactions, particularly in automotive exhaust converters for the reduction of harmful emissions like carbon monoxide (CO), nitrogen oxides (NOx), and hydrocarbons. stanfordmaterials.comstanfordmaterials.com
When combined, these materials often exhibit enhanced performance that surpasses the individual components. The interaction at the iridium-ceria interface is critical. researchgate.net Strong Metal-Support Interactions (SMSI) can occur, which influence the electronic properties, morphology, and stability of the iridium nanoparticles. researchgate.net The formation of Ir-O-Ce bonds can modulate the electronic structure of iridium, leading to improved catalytic activity. researchgate.net Research on iridium-ceria nanopowders has identified Ir-O-Ce stretching vibrations, indicating a strong interfacial connection that is vital for the catalytic process. researchgate.net These composite materials are explored for a wide range of applications, from environmental catalysis in emission control systems to the production of fine chemicals and hydrogen. mdpi.comstanfordmaterials.comresearchgate.net
Hydrogenation Reactions
Iridium complexes are highly effective catalysts for the hydrogenation of various unsaturated functional groups, including ketones, aldehydes, and alkenes. csic.esrsc.org The catalytic cycle often involves bifunctional mechanisms where the iridium center and associated ligands cooperate to activate both the hydrogen molecule and the substrate. rsc.org
Oxygen Evolution Reactions (OER) and Water Oxidation Catalysis
The oxygen evolution reaction (OER) is a critical half-reaction in water splitting for hydrogen production. acs.org It involves a four-electron transfer process that is kinetically sluggish, requiring effective catalysts to lower the energy barrier. acs.org Iridium-based materials are the state-of-the-art catalysts for OER, especially in acidic environments, due to their unique combination of activity and stability. acs.orgresearchgate.net
Iridium-Catalyzed Water Oxidation Mechanisms
The mechanism of water oxidation on iridium oxide surfaces is complex and involves several proton-coupled electron transfer steps. The process begins with the adsorption of water molecules onto active iridium sites on the catalyst surface. Through a series of deprotonation and oxidation steps, surface-bound intermediates such as hydroxyl (OH), oxo (O), and hydroperoxyl (*OOH) are formed. acs.orgresearchgate.net
The reaction pathway is highly dependent on the nature of the iridium oxide surface (amorphous vs. crystalline) and the applied potential. A key aspect of the mechanism is the change in the oxidation state of iridium. Spectroelectrochemical analyses have shown the coexistence of Ir(III), Ir(IV), and Ir(V) species at potentials where OER occurs, with the formation of higher-valent iridium species being a crucial step for O-O bond formation. The final step involves the formation and release of a dioxygen molecule, regenerating the active site for the next catalytic cycle. researchgate.net For heterogeneous iridium oxide catalysts, the reaction kinetics are often potential-dependent, suggesting that cooperative effects between neighboring active iridium centers are required for efficient water oxidation.
Role of Cerium Oxide in Enhancing OER Activity and Stability
The incorporation of cerium oxide into iridium-based OER catalysts has been demonstrated to be a highly effective strategy for enhancing both catalytic activity and durability. acs.orgresearchgate.netacs.org The role of ceria is multifaceted, involving structural, electronic, and synergistic effects.
Structural and Electronic Modification : The addition of cerium can induce lattice distortion in the iridium oxide structure. acs.org This distortion, along with the formation of Ir-O-Ce bonds at the interface, modifies the electronic structure of the iridium active sites. acs.orgsciopen.com Specifically, it can lead to a higher occupation of the 5d orbital in iridium, which has been shown to enhance OER activity. acs.org Density functional theory (DFT) calculations have confirmed that doping with cerium can modify the electronic structure of IrO₂, decreasing the energy barrier for the rate-determining step of the OER. acs.org
Stabilization of Active Species : Ceria can act as an "electron buffer," which helps to obtain and stabilize lower-valence iridium species (e.g., Ir(III)) that are known to be highly active for OER. researchgate.net
Enhanced Stability : Iridium catalysts, particularly under harsh acidic OER conditions, can suffer from dissolution. Cerium oxide can improve the stability of the catalyst. acs.org Its ability to rapidly adsorb and release oxygen may help to accommodate oxygen intermediates during the OER process, thereby protecting the iridium sites from degradation. acs.org
Synergistic Effects : The combination of iridium oxide nanoparticles with ceria creates a synergistic effect that boosts performance beyond what either component could achieve alone. acs.orgrsc.org For instance, a hybrid catalyst of cerium-decorated iridium dioxide on manganese dioxide nanorods (Ce-Ir-ox/Mn) exhibited a specific mass activity five times higher than that of pure IrO₂. acs.orgacs.org This enhancement was attributed to the formation of ultrathin IrO₂ nanoparticles and the electronic modifications induced by cerium. acs.org
Electrochemical Performance in Acidic and Alkaline Media
Cerium-iridium composite materials have demonstrated excellent electrochemical performance for the OER across a wide pH range. The specific performance metrics, such as overpotential (the extra voltage required to drive the reaction at a certain rate) and stability, highlight their potential for practical applications in water electrolyzers. sciopen.com
In acidic media , which is relevant for proton exchange membrane (PEM) electrolyzers, cerium-doped iridium catalysts show significantly reduced overpotentials. For example, a Ce-doped IrO₂ catalyst supported on N-doped porous carbon (Ce₀.₂-IrO₂@NPC) required an overpotential of only 224 mV to achieve a current density of 10 mA cm⁻² in 0.5 M H₂SO₄. acs.org This catalyst also demonstrated remarkable stability, operating for 100 hours without significant degradation. acs.org
In alkaline media , these composites also exhibit superior activity. Ir-CeO₂-C nanofibers delivered an overpotential of just 279 mV at 10 mA·cm⁻² in an alkaline solution. sciopen.com An Ir/CeO₂ composite composed of iridium nanorods on amorphous CeO₂ showed outstanding activity for both the hydrogen evolution reaction (HER) and OER in alkaline conditions, outperforming commercial Pt/C, IrO₂, and RuO₂ catalysts. rsc.org This high level of performance in both acidic and alkaline environments is a key advantage. A two-electrode water splitting setup using the Ir-CeO₂-C nanofiber anode and a commercial Pt/C cathode required a cell voltage of only 1.53 V (acidic) and 1.54 V (alkaline) to drive a current density of 10 mA·cm⁻², demonstrating high efficiency. sciopen.com
Interactive Data Table: OER Performance of Cerium-Iridium Catalysts
| Catalyst | Electrolyte | Overpotential @ 10 mA cm⁻² (mV) | Reference |
| Ir-CeO₂-C NFs | 1.0 M KOH (Alkaline) | 279 | sciopen.com |
| Ir-CeO₂-C NFs | 0.5 M H₂SO₄ (Acidic) | 283 | sciopen.com |
| Ce₀.₂-IrO₂@NPC | 0.5 M H₂SO₄ (Acidic) | 224 | acs.org |
| Ce-Ir-ox/Mn | Not Specified | 5x mass activity of IrO₂ | acs.org |
| Ir/CeO₂ | Alkaline Media | Superior to commercial IrO₂ | rsc.org |
Single-Atom Catalysis on Cerium Oxide-Supported Iridium
Single-atom catalysts (SACs) represent a frontier in heterogeneous catalysis, maximizing the utilization of precious metals by dispersing them as isolated atoms on a support material. This configuration can lead to unique catalytic properties due to the low coordination of the metal atoms and their strong interaction with the support. In the context of cerium-iridium materials, the dispersion of individual iridium atoms on a cerium oxide (CeO₂) support has garnered significant attention for various catalytic applications, particularly in oxidation reactions.
Stability and Activity of Isolated Iridium Adatoms on CeO₂{111}
The stability of single-atom catalysts is a critical factor for their practical application, as the aggregation of metal atoms into larger nanoparticles can lead to a loss of activity and selectivity. Theoretical studies employing Density Functional Theory (DFT) have been instrumental in predicting the stability of isolated iridium adatoms on the CeO₂{111} surface, which is the most stable facet of ceria.
DFT calculations have predicted that individual iridium adatoms bind exothermically to the stoichiometric CeO₂{111} surface. nih.gov The preferred binding site is a hollow site formed by three adjacent surface oxygen atoms. nih.gov This strong interaction between the iridium adatom and the ceria support is crucial for preventing sintering and maintaining the single-atom dispersion, even under reaction conditions. The adsorption energies of single Ir atoms on the pristine CeO₂{111} surface have been calculated to be significant, indicating thermodynamic stability against aggregation. For instance, the adsorption energy of a single Ir atom on the CeO₂(111) surface is reported to be -6.21 eV. chemrxiv.org The cohesive energy of bulk iridium is higher, which might suggest a tendency to form larger clusters; however, the strong interaction with the ceria support, particularly at defect sites like oxygen vacancies, can anchor the single atoms effectively. chemrxiv.org
The activity of these isolated iridium adatoms is closely linked to their electronic properties. Upon adsorption, the iridium adatom is predicted to acquire a partial positive charge, rendering it an active site for catalyzing heterogeneous oxidation reactions. nih.gov This charge transfer from iridium to the ceria support, leading to the formation of Ir³⁺ species, creates a unique electronic structure. The presence of oxygen vacancies in the ceria lattice, often in proximity to the iridium atom, further enhances the catalytic activity by creating an Ir³⁺-Ov-Ce³⁺ (where Ov is an oxygen vacancy) structure. nih.govnju.edu.cn This configuration is believed to play a key role in the activation of reactants.
Experimental studies have corroborated these theoretical predictions. Techniques such as in-situ CO Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Aberration-Corrected High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (AC-HAADF-STEM) have successfully confirmed the presence of isolated iridium atoms on CeO₂ supports. nih.govnju.edu.cn
| Adsorption Site | Adsorption Energy (eV) | Reference |
|---|---|---|
| Pristine (111) surface | -6.21 | chemrxiv.org |
Catalytic Activity in Heterogeneous Oxidation Reactions (e.g., Methane (B114726) Activation)
The unique electronic properties of single iridium atoms on ceria make them highly promising for various heterogeneous oxidation reactions. The partially positive charge on the iridium adatoms enhances their ability to interact with and activate reactant molecules.
One significant application is the catalytic oxidation of volatile organic compounds (VOCs). For instance, an Ir₁/CeO₂ single-atom catalyst has demonstrated excellent performance, stability, and water resistance in the oxidation of toluene (B28343). nih.govnju.edu.cn This high activity is attributed to the presence of abundant oxygen vacancies and the unique Ir³⁺-Ov-Ce³⁺ structure, which facilitates the reaction. nih.govnju.edu.cn
Methane activation is another area where Ir/CeO₂ single-atom catalysts show great potential. Methane, being a very stable molecule, requires highly active sites for the cleavage of its strong C-H bonds. Theoretical studies have investigated the activation of methane on various transition-metal single-atom catalysts supported on CeO₂(111), including iridium. bohrium.comacs.orgresearchgate.net These studies suggest that the interaction between the methane molecule and the iridium adatom can lead to a reduction in the activation energy barrier for C-H bond cleavage. bohrium.comacs.orgresearchgate.net
DFT calculations have been employed to estimate the adsorption energies of methane and its dehydrogenated fragments on the catalyst surface. The adsorption of methane on the pristine CeO₂(111) surface is generally weak. researchgate.netrsc.org However, the presence of a single iridium atom can significantly alter the adsorption characteristics. The activation energy for the first C-H bond cleavage in methane on an Ir/CeO₂(111) system has been estimated using theoretical models like the unity bond index-quadratic exponential potential (UBI-QEP) method. acs.org These models predict that the activation energy barrier for methane dehydrogenation can be influenced by the electronic properties of the single-atom site. bohrium.comresearchgate.net
| Catalyst System | Calculated Activation Energy (eV) | Method | Reference |
|---|---|---|---|
| Ir/CeO₂(111) | Varies based on co-adsorption effects | UBI-QEP | bohrium.com |
Surface Electronic Structure Modifications for Enhanced Catalysis
The catalytic performance of cerium-iridium materials is intrinsically linked to their surface electronic structure. Modifications at the interface between iridium and cerium oxide can lead to significant enhancements in catalytic activity and selectivity. These modifications can be studied and understood through a combination of theoretical calculations and advanced surface-sensitive experimental techniques.
Density Functional Theory (DFT) Studies of Surface Adsorption and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool to investigate the electronic structure and reactivity of catalyst surfaces at the atomic level. For cerium-iridium systems, DFT studies have provided valuable insights into the adsorption of reactant molecules and the mechanisms of catalytic reactions.
DFT calculations have been used to model the adsorption of various molecules, such as carbon monoxide (CO), on Ir/CeO₂ surfaces. chemrxiv.org The adsorption geometry and energy of CO can reveal important information about the nature of the active sites. Studies have shown that the local chemical environment of the single iridium adatom, which is determined by the surface termination of the CeO₂ support (e.g., {111} vs. {110}), can significantly influence the adsorption of CO and, consequently, the catalytic activity in CO oxidation. chemrxiv.org
Furthermore, DFT has been employed to explore the reaction pathways of heterogeneous oxidation reactions. For the oxidation of toluene on an Ir₁/CeO₂ catalyst, DFT results revealed that the single-atom catalyst exhibits a lower ring-opening energy barrier and a lower adsorption energy for the ring-opening products, which is the rate-determining step. nih.govnju.edu.cn This theoretical finding helps to explain the experimentally observed high catalytic performance.
| Adsorption Site | Adsorption Energy (eV) | Reference |
|---|---|---|
| On top of Ce atom | -0.10 | researchgate.net |
| On top of O atom | -0.08 | researchgate.net |
| Surface oxygen vacancy (Vₒ) | -0.12 | researchgate.net |
Modulation of Electronic Structure at Cerium-Iridium Interfaces
The electronic interaction at the interface between iridium and cerium oxide is a critical determinant of the catalytic properties. The ability to modulate this electronic structure offers a pathway to design more efficient catalysts.
Experimental techniques such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are pivotal in probing the electronic states of the elements at the catalyst surface. nju.edu.cnrsc.orgresearchgate.net XPS studies on Ir/CeO₂ catalysts have confirmed the presence of Ir³⁺ species, indicating a strong electronic interaction with the ceria support. nju.edu.cn This charge transfer from iridium to ceria is a key aspect of the electronic modification. The formation of the Ir³⁺-Ov-Ce³⁺ structure, as identified through a combination of experimental and theoretical work, exemplifies a specific and highly active interfacial structure. nih.govnju.edu.cn
The redox properties of ceria, specifically the facile transition between Ce⁴⁺ and Ce³⁺ oxidation states, play a crucial role in the electronic modulation at the interface. researchgate.net The presence of iridium can influence the reducibility of the ceria support, leading to a higher concentration of Ce³⁺ ions and oxygen vacancies in the vicinity of the iridium atoms. These defects in the ceria lattice are not merely passive sites but actively participate in the catalytic cycle, for example, by providing lattice oxygen for oxidation reactions.
The modulation of the electronic structure can also be achieved by introducing promoters or dopants into the ceria lattice. While not the primary focus here, it is worth noting that such strategies can further tune the electronic properties of the Ir-CeO₂ interface, thereby influencing the adsorption strength of reactants and intermediates and lowering the activation barriers for catalytic reactions. The overarching principle is that by controlling the local coordination and electronic environment of the iridium active sites through their interaction with the ceria support, it is possible to optimize the catalytic performance for specific chemical transformations.
Thermoelectric Response of Cerium Iridium Alloys and Compounds
Seebeck Coefficient and Thermal Transport Characterization
The Seebeck coefficient (S), which measures the induced thermoelectric voltage in response to a temperature difference, is a key parameter in evaluating thermoelectric materials. wikipedia.org In Ce-Ir compounds, the Seebeck coefficient is highly sensitive to the cerium valence state, crystal structure, and temperature.
Several Ce-Ir based intermetallic compounds have been characterized for their thermoelectric response:
CeIr₂Zn₂₀ : This cubic compound is characterized as an intermediate valence system. mdpi.comintibs.pl The hybridization between the 4f electron and conduction electrons can be modified by substituting Zn with Cd, which expands the lattice and enhances the electronic specific heat coefficient. aip.org The Seebeck coefficient of single-crystalline CeIr₂Zn₂₀ has been measured, and its temperature dependence is a key indicator of its intermediate valence nature. mdpi.com Heavy fermion 1-2-20 compounds are noted for possessing large cage-like structures that help reduce the lattice component of thermal conductivity, while the strongly hybridized f-electron states near the Fermi level can lead to large Seebeck coefficient values. hiroshima-u.ac.jp
CeIr₂B₂ : This compound, which crystallizes in an orthorhombic structure, demonstrates ferromagnetic ordering at low temperatures. researchgate.net Its thermoelectric power exhibits small absolute values, on the order of 7 µV/K, which suggests a weak Kondo interaction. The Seebeck coefficient as a function of temperature shows a shoulder at approximately 30 K, followed by a minimum near 10 K, which is attributed to crystal electric field (CEF) effects and the onset of magnetic ordering. researchgate.net
Ce₃Ir₄Ge₁₃ : This material, a member of the Remeika phase compounds, is a low-carrier semimetal with a complex crystal structure. researchgate.net It exhibits hole-dominated (p-type) transport, with a notable room temperature Seebeck coefficient of +32.85 ± 0.98 μV K⁻¹. researchgate.net Its thermal conductivity, κ(T), is also relatively low for an intermetallic compound, with a room temperature value of 1.61 W K⁻¹ m⁻¹. researchgate.net The combination of these properties makes it a compound of interest for thermoelectric research.
CeIrSn : This compound is a mixed-valent metal that has been studied for its unusual magnetic behavior and strong electronic correlations. researchgate.netnii.ac.jpu-tokyo.ac.jp The Seebeck coefficient for CeIrSn has been analyzed within the context of intermediate valent systems, though its magnitude is lower than that of top-performing materials like CePd₃. researchgate.net
The thermal conductivity (κ) in these systems is a combination of electronic (κₑ) and lattice (κₗ) contributions. In many cage-like structures, such as CeIr₂Zn₂₀, the "rattling" of the guest atom (Ce) within the cage can effectively scatter phonons, leading to a reduced lattice thermal conductivity, which is beneficial for thermoelectric performance. mdpi.comresearchgate.net
| Compound | Type | Seebeck Coefficient (S) | Thermal Conductivity (κ) | Reference |
|---|---|---|---|---|
| CeIr₂Zn₂₀ | Intermediate Valence | Large S values characteristic of heavy fermion systems | Reduced κ due to cage-like structure | mdpi.comhiroshima-u.ac.jp |
| CeIr₂B₂ | Ferromagnetic | ~7 µV/K (weak Kondo interaction) | Not specified | researchgate.net |
| Ce₃Ir₄Ge₁₃ | p-type Semimetal | +32.85 ± 0.98 μV K⁻¹ (at room temp.) | 1.61 W K⁻¹ m⁻¹ (at room temp.) | researchgate.net |
Power Factor and Figure of Merit (ZT) Analysis
The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where σ is the electrical conductivity and T is the absolute temperature. numberanalytics.comsinica.edu.tw The term S²σ is known as the power factor (PF), which represents the electrical power generating capability of the material. aps.orgsigmaaldrich.com Achieving a high ZT requires a high power factor combined with low thermal conductivity. frontiersin.orgnih.gov
Research into the ZT of Ce-Ir compounds is ongoing, with some systems showing potential.
For Ce₃Ir₄Ge₁₃ , the combination of a moderate Seebeck coefficient, electrical conductivity, and low thermal conductivity results in a thermoelectric figure of merit, ZT, of 0.03 ± 0.001 at room temperature. researchgate.net While this value is modest, analysis of its Seebeck and resistivity data suggests the potential for a higher ZT value at elevated temperatures. researchgate.net
For other systems like CeIr₂Zn₂₀ , the large Seebeck coefficients typical of heavy fermion systems suggest the possibility of a high power factor. hiroshima-u.ac.jp However, a comprehensive ZT analysis requires detailed measurements of electrical and thermal conductivity across a range of temperatures. The goal is to optimize the carrier concentration to maximize the power factor while minimizing thermal conductivity. nih.govnorthwestern.edu
The challenge in optimizing ZT lies in the interdependent nature of S, σ, and κₑ. frontiersin.org Often, modifications that increase the power factor also increase the electronic thermal conductivity, which can offset the gains. Therefore, strategies often focus on reducing the lattice thermal conductivity (κₗ) independently, for which the complex, cage-like structures of some Ce-Ir compounds are advantageous. researchgate.netfrontiersin.org
| Compound | Power Factor (S²σ) | Figure of Merit (ZT) | Temperature | Reference |
|---|---|---|---|---|
| Ce₃Ir₄Ge₁₃ | Data not specified | 0.03 ± 0.001 | Room Temperature | researchgate.net |
Influence of Electron Emission and Work Function on Thermoelectric Performance
Pure iridium has a high work function of approximately 5.4 eV, which results in poor thermal electron emission. refractorymetal.org However, the addition of rare earth elements like cerium can dramatically lower this value. refractorymetal.org Research on iridium-cerium alloys has demonstrated a significant reduction in the work function, making them effective as cathode materials capable of high emission current densities. refractorymetal.orgiaea.org
Alloying iridium with cerium can reduce the work function to a range of 2.5 to 2.8 eV. refractorymetal.org
The compound Ir₅Ce has been reported to have a low work function of 2.57 eV at 1300 K. cern.ch
An Ir-Ce alloy cathode was found to have an effective work function of 2.73 eV at 1773 K, obtaining a zero-field emission density of 6.75 A/cm².
This reduction is attributed to the formation of a monatomic layer of electropositive cerium atoms on the alloy's surface, creating an electrical double layer that facilitates electron emission.
| Material | Work Function (eV) | Temperature (K) | Reference |
|---|---|---|---|
| Pure Iridium | ~5.4 | Not specified | refractorymetal.org |
| Iridium-Cerium Alloy | 2.5 - 2.8 | Not specified | refractorymetal.org |
| Ir₅Ce | 2.57 | 1300 | cern.ch |
| Ir-Ce Alloy Cathode | 2.73 | 1773 |
For high-temperature thermoelectric generation, materials must not only be efficient but also structurally robust and possess suitable radiative properties.
High-Temperature Strength : Iridium-cerium alloys are noted for having high-temperature strength. refractorymetal.org Iridium alloys in general exhibit superior strength and ductility at elevated temperatures, making them suitable for structural components in demanding environments. osti.govosti.gov The addition of cerium to iridium has been specifically investigated to improve high-temperature impact ductility and fracture behavior. osti.govosti.gov The high melting point of compounds like Ir₅Ce (1900–2250 °C) further attests to their high-temperature stability. cern.ch
Emissivity : Emissivity (ε) is the measure of a material's ability to radiate energy. In high-temperature applications, high emissivity is often desired for efficient heat dissipation. Iridium-cerium alloys are reported to have high emissivity, which, combined with their low work function, allows for large emission current densities. refractorymetal.org For context, the emissivity of pure, solid iridium at a wavelength of 0.65 μm is approximately 0.30, while cerium oxide has a much higher emissivity in the range of 0.58 to 0.82. chino.co.jp This suggests that the cerium component in the alloy contributes significantly to its radiative properties. The emissivity of an Ir₅Ce photocathode is a key parameter in thermal modeling, indicating its importance in heat management. cern.ch
Advanced Characterization Methodologies for Cerium Iridium Research
Spectroscopic Techniques
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique indispensable for investigating the elemental composition and, critically, the chemical and electronic states of atoms within a material. In the study of cerium-iridium compounds, XPS is paramount for determining the valence state of cerium, which can exist in a trivalent (Ce³⁺), tetravalent (Ce⁴⁺), or a fluctuating intermediate valence state.
The determination of cerium's valence is achieved by analyzing the complex structure of the Ce 3d core-level spectra. These spectra exhibit well-separated spin-orbit components (3d₅/₂ and 3d₃/₂) which are further split by multiplet effects arising from the interaction between the core hole and the 4f electrons. The resulting spectral shape is a unique fingerprint of the cerium oxidation state. The Ce⁴⁺ state, with a 4f⁰ configuration, produces three distinct doublets (six peaks in total), including a characteristic high-binding-energy satellite peak (around 917 eV for the 3d₅/₂ component) that is absent in the Ce³⁺ spectrum. The Ce³⁺ state (4f¹ configuration) results in two doublets (four peaks). In intermediate valence systems, the XPS spectrum is a superposition of these characteristic Ce³⁺ and Ce⁴⁺ features, and the ratio of their intensities can be used to quantify the average cerium valence.
Research on various cerium-iridium systems has effectively utilized XPS to elucidate the cerium valence state. For instance, in the intermetallic compound CeIr₃, XPS studies revealed a strongly intermediate valence character for the cerium ions. Similarly, XPS analysis of cerium-decorated iridium dioxide (IrO₂) suggested that the presence of cerium modifies the electronic structure, leading to a high 5d occupation in iridium. In more complex systems, such as Ir clusters supported on cobalt-cerium bimetallic oxides, XPS is employed to analyze the surface composition and the valence states of all constituent elements, confirming the presence and state of both cerium and iridium.
UV-Vis Absorption Spectroscopy
Ultraviolet-visible (UV-Vis) absorption spectroscopy is a valuable tool for probing the electronic structure of cerium-iridium materials. The absorption of UV or visible light excites electrons from lower to higher energy levels, providing insights into the electronic transitions within the compound.
In the study of cerium(III) complexes, absorption bands located at approximately 330 nm and 399 nm are attributed to the 4f→5d transition of the Ce³⁺ ions. oup.com Stronger absorption below 260 nm is typically associated with π–π* transitions within the ligands. oup.com The emission spectra of some cerium complexes can be influenced by the coordination environment, with some showing strong emission under UV excitation. oup.com For instance, a Ce-2 neat film has been observed to exhibit a maximum emission peak at 477 nm. oup.com
Cerium(IV)-based compounds also show characteristic absorption in the UV region. psu.edu The bright colors often observed in these materials are due to ligand-to-metal charge transfer transitions. psu.edu The absorption edge for some cerium(IV) compounds is around 250 nm, indicating the presence of a band gap. psu.edu The band gap energy of these materials can be tuned by incorporating different anions and typically falls within the range of 1.2 to 3.5 eV. psu.edu
The photoreduction of aqueous nanoceria upon UV irradiation can be monitored using UV-Vis spectroscopy. osu.edu Nanoceria exhibits a strong absorption with an onset around 400 nm and a maximum at about 290 nm, which is due to electronic transitions from the O 2p valence band to the Ce 4f band. osu.edu
Diffraction Techniques
Diffraction techniques are fundamental to determining the crystal structure and phase purity of cerium-iridium compounds.
X-ray Diffraction (XRD) for Crystal Structure Analysis
X-ray diffraction (XRD) is a primary and widely used non-destructive technique for the characterization of crystalline materials. mdpi.com It provides detailed information about the crystal structure, phase composition, lattice parameters, and crystallite size. mdpi.comnumberanalytics.com
In the analysis of cerium-iridium systems, XRD is crucial for phase identification and structural elucidation. acs.org For instance, in the Ce-Ir-In system, XRD analysis confirmed the formation of the predicted CeIr₄In compound with lattice parameters of a = b = c = 7.579 Å. researchgate.net In studies of perovskite nanoparticles with compositions like Ce₀.₈Sm₀.₂IrᵧCo₁-ᵧO₃-δ, XRD patterns show characteristic peaks for both samarium-doped ceria (SDC) and iridium oxide structures. scielo.org.za The SDC phases are identified by peaks at specific 2θ values corresponding to different crystal planes, such as (111), (220), and (311). scielo.org.za Similarly, iridium oxide peaks are indexed to their respective planes. scielo.org.za
The equiatomic rare earth metal–iridium–silicides, including CeIrSi, have been characterized using X-ray powder patterns, with their structures often refined from single-crystal X-ray diffraction data. researchgate.net For example, CeIrSi was found to have a LaIrSi-type structure with a cubic space group P2₁3 and a lattice parameter of a = 629.15(2) pm. researchgate.net
The table below summarizes crystallographic data for selected cerium-iridium containing compounds obtained from XRD studies.
| Compound | Crystal System | Space Group | Lattice Parameters (Å) |
| CeIr₄In | Cubic | --- | a = 7.579 |
| CeIrSi | Cubic | P2₁3 | a = 6.2915 |
| Sr₂CeIrO₆ | Monoclinic | P 1 2₁/n 1 | a=5.8341, b=5.8436, c=8.2559, β=90.195° |
Table 1: Crystallographic data for selected cerium-iridium containing compounds.
Selected Area Electron Diffraction (SAED)
Selected Area Electron Diffraction (SAED) is a technique used in transmission electron microscopy (TEM) to obtain diffraction information from a specific, localized area of the sample. It is particularly useful for determining the crystal structure and orientation of nanocrystalline materials. mdpi.com
In the study of cerium-iridium materials, SAED patterns can confirm the crystalline nature of the synthesized phases. For materials like Ce₀.₈Sm₀.₂IrᵧCo₁-ᵧO₃-δ, SAED patterns are often provided as insets within high-resolution TEM images. scielo.org.za The intensity of the rings and spots in these patterns can indicate changes in crystallinity with varying synthesis conditions, such as calcination temperature. scielo.org.za For Pt/Ir-coated samples, SAED patterns can show broad rings indicative of the nanocrystalline nature of both the Pt/Ir solid solution and the underlying substrate, such as TiO₂. researchgate.net
Neutron Powder Diffraction
Neutron powder diffraction is a powerful technique for determining the crystal and magnetic structures of materials. It is particularly sensitive to the positions of light atoms and can distinguish between elements with similar X-ray scattering factors.
In the context of cerium-iridium research, neutron powder diffraction has been employed to study the magnetic and crystal structures of complex oxides and intermetallics. For example, a study on the iridium perovskite Sr₂CeIrO₆ utilized neutron diffraction to investigate its magnetic properties. ugr.escrystallography.net Similarly, the heavy-fermion compounds Ce₂MAl₇Ge₄ (where M can be Ir) were studied using neutron powder diffraction to characterize their crystal and magnetic structures. researchgate.net These studies have revealed complex magnetic ordering phenomena at low temperatures. researchgate.netaps.org
Microscopic and Imaging Techniques
Microscopic techniques provide direct visualization of the morphology, microstructure, and atomic arrangement of cerium-iridium compounds.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)
Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are indispensable tools for the nanoscale characterization of materials. numberanalytics.comacs.org They provide high-resolution images that can reveal details about particle size, shape, morphology, and crystal structure. scielo.brnih.gov
In the investigation of cerium-iridium catalysts, TEM and HRTEM are used to examine the size and distribution of nanoparticles. For instance, in cerium-decorated iridium dioxide (IrO₂) catalysts, TEM analysis confirmed that the IrO₂ and CeO₂ nanoparticles effectively covered the surface of the support material. acs.org HRTEM images of IrNi/C catalysts have shown particle sizes in the range of 1-1.5 nm. nih.gov These images can also reveal the crystallinity of the nanoparticles, distinguishing between polycrystalline and single-crystal structures. nih.gov
HRTEM can also be used to measure lattice fringes, providing direct evidence of the crystalline phases present. In Ce₀.₈Sm₀.₂IrᵧCo₁-ᵧO₃-δ materials, measured fringe distances of 0.200 nm and 0.254 nm have been indexed to the (220) and (002) planes of samarium-doped ceria, respectively, correlating with XRD data. scielo.org.za The table below presents some findings from TEM/HRTEM analysis of cerium-iridium containing materials.
| Material | Observation | Particle Size (nm) | Lattice Fringe Distance (nm) & Plane |
| IrNi/C | Polycrystalline and amorphous | 1 - 1.5 | --- |
| IrNi/C-HT | Single crystal | 1 - 1.5 | --- |
| Ce₀.₈Sm₀.₂Ir₀.₀₃Co₀.₉₇O₃-δ | Agglomerates of nanoparticles | --- | 0.200 (220), 0.254 (002) |
| Au/CeO₂ | Nanoparticles on support | Varies with synthesis | --- |
Table 2: Selected findings from TEM/HRTEM analysis of cerium-iridium containing materials.
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM)
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a powerful technique for obtaining atomic-resolution images of materials. In the context of cerium-iridium compounds, HAADF-STEM provides direct visualization of the atomic arrangements, allowing for the identification of crystal structures and the investigation of defects and interfaces. The image contrast in HAADF-STEM is approximately proportional to the square of the atomic number (Z-contrast), which makes it particularly effective for distinguishing between the heavier iridium (Ir) and cerium (Ce) atoms and lighter elements that may be present in the compound.
For instance, in the study of single-atom catalysts, aberration-corrected HAADF-STEM has been used to confirm the dispersion of individual iridium atoms on a cerium oxide (CeO₂) support. nju.edu.cn Images can clearly show bright spots corresponding to single iridium atoms or small clusters distributed on the support material, providing crucial information about the catalyst's structure at the atomic scale. nju.edu.cnosti.gov This technique was instrumental in demonstrating the atomic dispersion of cerium on an MgO support, where the cerium atoms were observed as bright spots, indicating their distribution across the surface. osti.gov
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface topography and composition of materials. udemy.comnih.gov In the research of cerium-iridium alloys, SEM is employed to examine the microstructure, including grain size, phase distribution, and surface morphology. researchgate.netscielo.org By scanning a focused beam of electrons across the sample, secondary electrons, backscattered electrons, and characteristic X-rays are generated, providing different types of information. nih.gov
For example, SEM can be used to visualize the surface of a prepared Ce-Ir alloy to assess its quality and homogeneity. researchgate.net In studies involving alloys prepared by methods like arc-melting, SEM can reveal the presence of different phases within the material. scielo.org When combined with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition maps of the sample's surface. scielo.org
Focused Ion Beam (FIB) for Microstructure Fabrication
Focused Ion Beam (FIB) technology utilizes a focused beam of ions, typically gallium (Ga), to mill or deposit material with nanoscale precision. ciqtekglobal.comwikipedia.org In the context of cerium-iridium research, FIB is a critical tool for preparing samples for other characterization techniques, such as Transmission Electron Microscopy (TEM), and for fabricating micro- and nanostructures for device applications. researchgate.netopen.ac.uk
The high-energy ion beam can sputter atoms from the sample surface, allowing for precise cutting and shaping of the material. wikipedia.orgopen.ac.uk This is particularly useful for creating thin lamellae from bulk cerium-iridium samples for TEM analysis. FIB systems are often integrated with an SEM (FIB-SEM), enabling real-time imaging during the milling process. wikipedia.orgtaylorfrancis.com This dual-beam setup allows for precise control over the fabrication of complex three-dimensional microstructures. researchgate.nettaylorfrancis.com
Energy Dispersive X-ray Spectroscopy (EDS) Mapping
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis and chemical characterization of a sample. bruker.comvaccoat.comdiamond.ac.uk It is often coupled with an SEM or TEM. When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays whose energies are unique to each element. bruker.comoxinst.com By collecting and analyzing these X-rays, an elemental map of the sample can be generated. bruker.comjeol.com
In the study of cerium-iridium compounds, EDS mapping is used to visualize the spatial distribution of cerium and iridium, as well as any other constituent elements, within the sample. jeol.comresearchgate.net This is crucial for confirming the stoichiometry of synthesized compounds and for identifying any phase segregation or impurities. researchgate.netnova.edu For example, in an Ir-Ce solid solution oxide, EDS mapping can confirm the uniform distribution of iridium and cerium throughout the material. researchgate.net
| Technique | Information Obtained | Application in Ce-Ir Research |
| HAADF-STEM | Atomic-resolution imaging, Z-contrast imaging | Direct visualization of Ce and Ir atomic positions, identification of crystal structure and defects. nju.edu.cnosti.gov |
| SEM | Surface topography, morphology, and composition | Microstructure analysis, phase distribution, and grain size determination. researchgate.netscielo.org |
| FIB | Micro- and nano-scale milling and deposition | Sample preparation for TEM, fabrication of nanostructures. wikipedia.orgresearchgate.net |
| EDS Mapping | Elemental distribution and composition | Confirmation of stoichiometry, identification of phase segregation and impurities. jeol.comresearchgate.net |
Calorimetric and Transport Measurements
Calorimetric and transport measurements are fundamental for understanding the thermodynamic and electronic properties of cerium-iridium compounds, particularly their low-temperature behavior such as heavy fermion physics and superconductivity.
Specific Heat Measurements
Specific heat measurements provide crucial information about the thermodynamic properties of a material, including phase transitions and the density of electronic states. In cerium-iridium compounds, specific heat is measured as a function of temperature to investigate phenomena like magnetic ordering and superconductivity. osti.govresearchgate.net
A sharp anomaly in the specific heat data is a hallmark of a bulk superconducting transition. osti.gov For example, in CeIr₃, a sharp peak in the specific heat confirms its bulk superconductivity. osti.gov The electronic specific heat coefficient (γ), determined from the low-temperature specific heat data, is a key parameter for characterizing heavy fermion systems. ontosight.ai A large γ value is indicative of strongly correlated electrons and the formation of heavy quasiparticles. ontosight.ai In the CeAuIn₁₋ₓMgₓ series, specific heat measurements revealed no magnetic ordering down to 3 K, but the C/T versus T plot showed a logarithmic divergence at low temperatures, suggesting non-Fermi liquid-like behavior. researchgate.net
| Compound | Measurement | Key Finding | Reference |
| CeIrIn₅ | Specific Heat | Large electronic specific heat coefficient, indicative of heavy fermion behavior. | ontosight.ai |
| CeIr₃ | Specific Heat | Sharp anomaly confirming bulk superconductivity. | osti.gov |
| CeAuIn₁₋ₓMgₓ | Specific Heat | No magnetic ordering down to 3 K; logarithmic behavior in C/T vs. T. | researchgate.net |
Electrical Resistivity Measurements
Electrical resistivity measurements as a function of temperature are essential for characterizing the electronic transport properties of materials. For cerium-iridium compounds, these measurements reveal information about electron scattering mechanisms, magnetic ordering, and superconductivity.
The temperature dependence of electrical resistivity in intermetallic compounds like CeIr₃ typically shows a decrease with decreasing temperature, eventually reaching a residual resistivity (ρ₀) at low temperatures. osti.gov The onset of superconductivity is marked by a sharp drop in resistivity to zero at the critical temperature (Tc). For CeIrSi, electrical resistivity measurements showed a ρ ∝ T² dependence below a coherence temperature of approximately 2.5 K, which is characteristic of coherent electronic spin fluctuations. researchgate.net This behavior, along with magnetic susceptibility and heat capacity data, pointed to the effects of geometric frustration in this compound, which does not undergo a magnetic transition despite having a robust effective magnetic moment. researchgate.net
| Compound | Measurement | Key Finding | Reference |
| CeIr₃ | Electrical Resistivity | Typical intermetallic behavior with a tendency towards saturation at high temperatures. | osti.gov |
| CeIrSi | Electrical Resistivity | ρ ∝ T² dependence below Tcoh ≈ 2.5 K, indicating coherent spin fluctuations. | researchgate.net |
Magnetoresistance Studies
Magnetoresistance (MR) is the tendency of a material to change the value of its electrical resistance in an externally applied magnetic field. In the context of cerium-iridium compounds, particularly heavy fermion superconductors, MR studies are crucial for understanding the interplay between magnetism, superconductivity, and electron scattering mechanisms.
Investigations into the heavy fermion superconductor CeIrIn₅ have utilized magnetotransport measurements to explore its electronic behavior. iaea.orgresearchgate.net These studies, conducted in magnetic fields up to 18 Tesla and across a temperature range of 1.4 K to 300 K, reveal that the magnetoresistance in CeIrIn₅ is smaller than that observed in the related antiferromagnetic compound CeRhIn₅. iaea.orgresearchgate.net
A significant finding for CeIrIn₅ is that the sign of the magnetoresistance is dependent on the orientation of the applied magnetic field relative to the crystal axes. iaea.orgresearchgate.net When the field is applied along the c-axis, a negative magnetoresistance is observed, which is characteristic of a single impurity-like Kondo scattering regime extending to low temperatures. iaea.orgresearchgate.net In contrast, applying the field along the basal plane results in a different MR response. iaea.orgresearchgate.net This anisotropic behavior highlights the complex nature of the Fermi surface and the magnetic interactions within these materials. researchgate.net While some cerium-based compounds exhibit extremely large magnetoresistance, the behavior in CeIrIn₅ is more subtle and linked to its heavy fermion state. iaea.orgscispace.com
| Compound | Magnetic State | General MR Magnitude | Key Magnetoresistance Features | Reference |
|---|---|---|---|---|
| CeIrIn₅ | Superconductor | Smaller than CeRhIn₅ | Anisotropic; sign depends on field direction. Negative MR with field along c-axis. | iaea.orgresearchgate.net |
| CeCoIn₅ | Superconductor | Smaller than CeRhIn₅ | Anisotropic; negative MR at higher T with field along c-axis, becomes positive below 25 K. | iaea.orgresearchgate.net |
| CeRhIn₅ | Antiferromagnet | Larger than CeIrIn₅ and CeCoIn₅ | Positive magnetoresistance characteristic of its magnetic state. | iaea.orgresearchgate.net |
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and macromolecules in suspension. horiba.commdpi.com The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. horiba.com The Stokes-Einstein equation is then used to relate these fluctuations to the particle's hydrodynamic diameter. horiba.com
While specific DLS studies on cerium-iridium nanoparticles are not widely documented, the methodology is extensively applied to nanoparticles of the constituent elements and their oxides, providing a framework for its potential use in Ce-Ir systems. For instance, DLS is a primary tool for characterizing cerium oxide (CeO₂) nanoparticles, where it is used to measure average particle size and the polydispersity index (PDI), which indicates the breadth of the size distribution. mdpi.comnih.gov Similarly, DLS has been used to study iridium-decorated palladium-copper alloy nanoparticles and palladium-iridium nanoparticles, confirming their size and dispersion quality. mdpi.comresearchgate.net
For hypothetical cerium-iridium alloy nanoparticles, DLS would be invaluable for monitoring size during synthesis, assessing aggregation behavior, and ensuring colloidal stability. A low PDI value (typically < 0.3) would suggest a monodisperse and stable nanoparticle suspension. rsc.org
| Nanoparticle System (Illustrative) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Interpretation | Reference Analogy |
|---|---|---|---|---|
| Ce-Ir Nanoparticle Batch A | 85.2 | 0.185 | Monodisperse, stable suspension with uniform particle size. | nih.gov |
| Ce-Ir Nanoparticle Batch B | 155.6 | 0.450 | Polydisperse suspension, indicating a wide range of particle sizes or some aggregation. | rsc.org |
| CeO₂ Nanoparticles | 134.6 | 0.240 | Stable, relatively uniform nanoparticle system. | mdpi.com |
| Pd₉Te₄ Alloy Nanoparticles | ~150 | 0.336 | High colloidal stability and low sedimentation potential. | rsc.org |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. 6-napse.com It is widely used to study the thermal stability, decomposition pathways, and composition of materials, including metallic precursors and catalysts. 6-napse.com
In the context of cerium-iridium materials, TGA can be applied to study the decomposition of organometallic precursors used in their synthesis, determine the loading of active species on a catalyst support, and evaluate the thermal stability of the final compound. For example, TGA studies on cerium-containing complexes and catalysts show distinct weight loss steps corresponding to the removal of physisorbed water, decomposition of ligands or precursors, and phase transitions. nih.govredalyc.org In studies of ceria-supported catalysts, TGA is used to evaluate soot oxidation activity by measuring the temperature at which the mass loss due to carbon combustion occurs. psu.edu It can also be used to investigate the reduction behavior of the metal oxides by monitoring mass loss in a reducing atmosphere. researchgate.net For instance, TGA experiments on zirconia-doped ceria show a sharp mass loss above 1200°C in an inert atmosphere, corresponding to the release of oxygen. scirp.org
| Material | Temperature Range (°C) | Atmosphere | Observed Event (Mass Change) | Reference |
|---|---|---|---|---|
| Ce-MMD Complex | 170 - 260 | Air | Decomposition of cerium nitrate (B79036). | nih.gov |
| Mesoporous CeO₂ (Ce-KIT-6) | ~100 | Not specified | ~6.4% mass loss due to physisorbed water. | redalyc.org |
| Fe(0.2)–Ce(0.4)–Ti Catalyst (Used) | 300 - 600 | Not specified | Mass loss attributed to the decomposition of surface species like ammonium (B1175870) sulfates. | mdpi.com |
| Ce₀.₈₅Zr₀.₁₅O₂ | >1200 | Argon | Mass loss due to oxygen release during thermal reduction. | scirp.org |
Zeta Potential Measurements
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. wyatt.com It is a key indicator of the stability of a colloidal dispersion; particles with a high absolute zeta potential (e.g., > ±30 mV) are electrostatically stabilized and resist aggregation, while those with low zeta potentials tend to coagulate or flocculate. wyatt.com The measurement is typically performed using electrophoretic light scattering (ELS), where an electric field is applied to the colloid and the velocity of the charged particles is measured. labmanager.com
For cerium-iridium nanoparticles in a colloidal suspension, measuring the zeta potential would be essential for controlling their stability, surface chemistry, and interaction with other species. The zeta potential is highly dependent on the pH of the medium and the presence of ions. nanocomposix.com Studies on cerium oxide (CeO₂) nanoparticles show that their surface charge can be tuned by changing the pH. nih.gov For instance, nanoceria synthesized via a hydrothermal process can have a positive zeta potential of +36.60 mV in water, while a microemulsion process can yield a negative potential of -16.26 mV. nih.gov The isoelectric point (IEP)—the pH at which the zeta potential is zero—is a critical parameter. Materials like cerium oxide typically have high IEPs, meaning they carry a positive charge at most pH values below the IEP. nanocomposix.comnih.gov This knowledge is critical for applications where surface interactions are paramount.
| Nanoparticle System | Synthesis/Dispersion Conditions | Zeta Potential (mV) | Interpretation | Reference |
|---|---|---|---|---|
| CeO₂ | Synthesized by microemulsion process | -16.26 | Negatively charged surface, stable dispersion. | nih.gov |
| CeO₂ | Synthesized by hydrothermal process | +36.60 | Positively charged surface, stable dispersion. | nih.gov |
| GH/CeO₂ NPs | Biosynthesized | -22.3 | Indicates good particle stability due to electrostatic repulsion. | mdpi.com |
| CeO₂ stabilized with HMT | Co-precipitation | +27.6 | Monodispersed and stable due to positive surface charge. | acs.org |
| CeO₂ stabilized with PVP | Co-precipitation | -32.9 | Monodispersed and stable due to negative surface charge. | acs.org |
Theoretical Frameworks and Computational Modeling
First-Principles Calculations for Structure and Electronic Properties
First-principles, or ab initio, calculations, which are based on quantum mechanics without empirical parameters, are fundamental tools for predicting the electronic structure and related properties of materials.
Standard implementations of Density Functional Theory (DFT), such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), often fail to describe the properties of strongly correlated electron systems. This is due to the self-interaction error, which incorrectly favors the delocalization of electrons. For cerium compounds, this leads to an inaccurate description of the localized 4f electrons.
To overcome this limitation, the DFT+U method is widely employed. science.gov This approach adds a Hubbard-like term (the 'U' parameter) to the DFT energy functional, which penalizes the double occupancy of localized orbitals, thereby better capturing the strong on-site Coulomb repulsion of the Ce 4f electrons. science.govaip.org The rotationally-invariant formalism is a common implementation. osti.gov The choice of the effective Hubbard parameter, U_eff = U - J (where U is the on-site Coulomb and J is the on-site exchange parameter), is crucial and can be determined through linear response methods or by fitting to experimental results. osti.gov For cerium oxides, U_eff values for the Ce 4f states are typically in the range of 4.5 eV to 6.0 eV for GGA calculations to achieve agreement with experimental lattice parameters and electronic structures. osti.govaip.org
Research on the dimorphism of the ternary silicide CeIr₂Si₂ provides a clear example of DFT+U's utility. researchgate.net Calculations show that the β-phase is energetically more stable than the α-phase, which aligns with experimental observations. The calculations also reveal a change in the cerium valence towards a tetravalent state in β-CeIr₂Si₂, evidenced by the projected density of states (DOS). researchgate.net Similarly, first-principles studies of the filled skutterudite (B1172440) CeIr₄P₁₂ have used DFT to predict its structural, elastic, and thermodynamic stability. icmp.lviv.ua
| Compound/System | DFT Functional | U_eff (Ce 4f) | Computational Code | Key Finding | Reference |
|---|---|---|---|---|---|
| Ir on CeO₂{111} | PBE (GGA) | ~5.0 eV | CASTEP | Predicts exothermic binding of Ir adatoms and partial positive charge acquisition. | aip.org |
| CeIr₂Si₂ | GGA | Not specified | Not specified | β-phase is more stable than α-phase; linked to Ce valence change. | researchgate.net |
| CeO₂ | PBEsol+U | 4.5 eV | VASP | Reproduces experimental lattice parameters with high accuracy. | osti.gov |
| CeO₂ | LDA+U | 5.3 eV | Not specified | Considered an adequate value for reproducing properties. | osti.gov |
Computational models are essential for understanding surface phenomena like catalysis, where cerium-iridium materials show significant promise. These models typically employ a supercell approach, where a slab of material represents the surface with a vacuum region to avoid interactions between periodic images. aip.orgacs.org
For single-atom iridium catalysts on ceria (CeO₂), DFT calculations have been used to investigate the adsorption at both stoichiometric and defective surfaces. aip.org Predictions indicate that individual iridium adatoms bind exothermically on the stoichiometric CeO₂{111} surface in hollow sites formed by three surface oxygen atoms. aip.org The models also show that the Ir adatom acquires a partial positive charge, suggesting high activity for oxidation reactions. aip.org
Modeling reaction pathways involves mapping the potential energy surface of a chemical reaction. This is done by calculating the energies of reactants, products, and intermediate transition states. For instance, in iridium-catalyzed water oxidation where cerium ammonium (B1175870) nitrate (B79036) (CAN) acts as the oxidant, quantum mechanical calculations have elucidated complex, multi-channel reaction pathways. nih.govacs.org These models can determine rate-limiting steps and activation energy barriers. One study calculated an effective barrier of 24.6 kcal/mol for O-O bond formation, which aligned well with experimental turnover frequencies. nih.gov Another study showed that direct interaction with cerium species can lower the energy barrier for O–O bond formation to as low as 14–16 kcal/mol. acs.org
| System | Reaction | Method | Calculated Barrier / Energy | Key Finding | Reference |
|---|---|---|---|---|---|
| IrCp(Me₂NHC) + H₂O + CAN | Water Oxidation (O-O bond formation) | DFT | 24.6 kcal/mol | Calculated barrier fits well with experimental rate law. | nih.gov |
| LₙIrIV–O• + H₂O + CeIV | Water Oxidation (Ce-assisted) | DFT | 14–16 kcal/mol | Cerium directly participates, lowering the activation barrier. | acs.org |
| Ir cluster@CoO/CeO₂ | Hydrogen Evolution Reaction (HER) | DFT | ΔGH ≈ 0.05 eV | Electron transfer to Ir creates an optimal binding energy for hydrogen. | nih.gov |
| CO on Ce₀.₈₇₅Fe₀.₁₂₅O₂(111) | CO Oxidation | DFT+U | Exothermic by 3.41 eV | Lattice oxygen participates, creating a vacancy that is regenerated by O₂. | acs.org |
Many-Body Theories for Strongly Correlated Electron Systems
While DFT+U improves upon standard DFT, it is still a mean-field approach. More sophisticated many-body theories are required to capture the dynamic effects of electron correlations, which are crucial for phenomena like the Mott transition and the Kondo effect.
The Hubbard model is a cornerstone of condensed matter theory, describing particles on a lattice with both a kinetic hopping term (t) and an on-site Coulomb repulsion term (U). mit.edu When the repulsion U is much larger than the hopping t, electron movement is blocked, and a material that would be a metal according to band theory becomes an insulator. This is known as a Mott transition. mit.eduresearchgate.net
While 3d transition metal oxides are classic Mott insulators, the phenomenon has also been identified in 5d iridates like Sr₂IrO₄, where a combination of strong spin-orbit coupling and intermediate electron correlation drives the insulating state. mit.edu Cerium compounds such as CeCu₂Si₂ can also exhibit behavior characteristic of a Mott transition. researchgate.net Given that Ce-Ir compounds combine a strongly correlated Ce element with an Ir element known to form Mott-insulating oxides, the Hubbard-Mott model is a critical theoretical framework for understanding potential metal-insulator transitions in complex cerium-iridium oxides. The transition can be driven by changes in composition (doping), pressure, or temperature. aps.org
Many cerium-based intermetallics are "Kondo lattice" systems, where a dense array of localized 4f magnetic moments interacts with a sea of conduction electrons. At high temperatures, the moments are independent, but at a low characteristic "Kondo temperature" (Tₖ), the conduction electrons screen the local moments, forming a non-magnetic, many-body singlet ground state. tandfonline.com
The Kondo Volume Collapse (KVC) model explains the isostructural γ-α phase transition in elemental cerium as a consequence of this effect. aps.orgaps.org The γ-phase is a high-volume, local-moment phase, while the α-phase is a low-volume, non-magnetic (or Pauli paramagnetic) phase with a very high Kondo temperature. researchgate.net The transition is driven by the free energy gain from forming the Kondo singlet state, which depends strongly on the hybridization between 4f and conduction electrons, a parameter that is highly sensitive to volume. aps.org This model has been successfully applied to pressure-induced volume collapses in other lanthanides and is considered a key theory for cerium-based systems. anl.gov For Ce-Ir compounds, which often exhibit heavy-fermion behavior rooted in the Kondo effect, the KVC model is the primary framework for explaining pressure-induced isostructural phase transitions. csic.es
Modeling of Quantum Criticality and Phase Transitions
A quantum critical point (QCP) is a point in the phase diagram of a material at zero temperature (T=0) where a continuous phase transition occurs, driven by a non-thermal parameter like pressure, magnetic field, or chemical doping. nih.gov Heavy-fermion systems, including many Ce-Ir compounds, are archetypal platforms for studying quantum criticality.
Theoretical modeling in this area often combines first-principles calculations with effective models. For instance, the evolution of Ce-based superconductors under pressure can be described by combining DFT with dynamical mean-field theory (DFT+DMFT) and effective models that capture the competition between the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction (which favors magnetic order) and the Kondo effect (which favors a non-magnetic state). arxiv.org
Specific Ce-Ir compounds are model systems for quantum criticality.
CeIrIn₅ : This heavy-fermion superconductor is considered a prime example of unconventional quantum criticality. It is proposed that the QCP in this material and its relatives is related to a critical valence transition of the cerium ion. arxiv.org
(Ce₁₋ₓLaₓ)₂Ir₃Ge₅ : In this system, substituting non-magnetic La for Ce suppresses the Néel temperature (Tₙ). Experimental and theoretical work shows that Tₙ is driven to zero at a critical concentration x_cr ≈ 0.6, revealing an antiferromagnetic QCP. researchgate.net
CeIr₂Si₂ : This compound undergoes a structural phase transition from a high-temperature α-phase to a low-temperature β-phase. DFT calculations have modeled this transition, showing it is accompanied by a significant change in the c/a lattice parameter ratio and is driven by a change in the cerium valence state from intermediate valence towards tetravalent. researchgate.net
| Compound | Phenomenon | Theoretical Model/Method | Key Finding | Reference |
|---|---|---|---|---|
| CeIrIn₅ | Quantum Criticality | Ce-valence transition model | Unconventional criticality is explained by fluctuations of the Ce valence. | arxiv.org |
| (Ce₁₋ₓLaₓ)₂Ir₃Ge₅ | Antiferromagnetic QCP | Experimental tuning with theoretical interpretation | Néel temperature is suppressed to T=0 at x ≈ 0.6. | researchgate.net |
| CeIr₂Si₂ | Structural Phase Transition (α ↔ β) | DFT (Energy-volume EOS) | The transition is linked to a stabilization of the β-phase driven by a Ce valence change. | researchgate.net |
| Ce-based heavy fermions | Pressure/Field-tuned QCP | Two-fluid model of hybridization | Provides a unified framework for quantum critical lines in systems like CeCoIn₅ (isostructural to CeIrIn₅). | nih.gov |
Theoretical Approaches for Antiferromagnetic QCPs
The ground state of cerium-based heavy-fermion compounds, including those containing iridium, is typically determined by a delicate competition between two fundamental interactions: the on-site Kondo effect and the inter-site Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction. osti.govpwr.edu.pl The Kondo effect screens the localized magnetic moments of the cerium 4f-electrons, favoring a non-magnetic, heavy Fermi-liquid state. osti.gov Conversely, the RKKY interaction mediates long-range magnetic coupling between these moments, promoting a magnetically ordered state, which is often antiferromagnetic. pwr.edu.pliphy.ac.cn
The interplay between these competing energy scales can be qualitatively described by the Doniach phase diagram . osti.govresearchgate.netunige.ch This model posits that the ground state is governed by a tuning parameter, such as pressure, chemical doping, or magnetic field, which alters the ratio of the Kondo to the RKKY interaction strength. iphy.ac.cnarxiv.org At a critical value of this tuning parameter, the Néel temperature (TN) of the antiferromagnetic phase is suppressed to absolute zero, giving rise to a quantum critical point (QCP). unige.charxiv.org
Two primary theoretical frameworks are used to describe the physics near such an antiferromagnetic QCP:
Hertz-Millis-Moriya (HMM) Theory : This is the conventional theory for quantum phase transitions, representing a quantum mechanical extension of the classical Landau-Ginzburg-Wilson theory. arxiv.orgresearchgate.netarxiv.orgaps.org The HMM framework describes a spin-density-wave (SDW) type of QCP. researchgate.net Its central assumption is that the critical behavior is dominated by fluctuations of the antiferromagnetic order parameter. arxiv.orgresearchgate.net This approach has been found to be a sound basis for describing the quantum instability in some heavy-fermion systems. arxiv.orgresearchgate.net However, the HMM theory is expected to break down when strong correlations become dominant, which is often the case in heavy-fermion materials. mpg.de
Kondo Breakdown (Local Quantum Criticality) : An alternative, unconventional model proposes that the QCP involves more than just the fluctuations of a magnetic order parameter. This theory incorporates a "breakdown" of the Kondo effect itself, leading to a fundamental change in the electronic structure, often described as a Fermi-surface reconstruction. researchgate.netaps.orgresearchgate.net In this scenario, the transition involves a localization of the f-electrons and a corresponding abrupt change in the Fermi volume. aps.orguni-muenchen.de This type of "local" quantum criticality is thought to be relevant for several heavy-fermion compounds, particularly those where experimental evidence points to a sharp change in properties like the Hall coefficient across the QCP. researchgate.netuni-muenchen.de
The applicability of each model can vary. For instance, in the CeMIn5 family (where M can be Co, Rh, or Ir), compounds are located near an antiferromagnetic QCP in the Doniach phase diagram. pwr.edu.plunige.ch While CeRhIn5 exhibits antiferromagnetism, CeCoIn5 and CeIrIn5 are superconductors at ambient pressure, suggesting their proximity to the QCP. pwr.edu.plunige.ch Studies on related systems suggest that some may be described by the HMM theory, while others show signatures more consistent with the Kondo breakdown scenario. researchgate.netresearchgate.net
Simulations of Electron Behavior at Low Temperatures
Computational simulations are indispensable for testing theoretical predictions and providing a microscopic understanding of the electronic behavior in cerium-iridium and related compounds, especially at the extremely low temperatures where quantum phenomena become prominent. simonsfoundation.org
First-principles calculations , based on quantum mechanics, provide detailed insights into the electronic and magnetic properties of materials without empirical input. uantwerpen.beaps.org For cerium-iridium compounds, these calculations are often combined with advanced many-body methods to handle the strong electronic correlations associated with the Ce 4f-electrons.
A prominent and powerful technique is the Dynamical Mean-Field Theory (DMFT) . mpg.dececam.orguni-muenchen.de DMFT maps the complex lattice problem onto a solvable quantum impurity model, which captures the local temporal quantum fluctuations that are crucial in strongly correlated systems. mpg.dececam.org When combined with Density Functional Theory (DFT), the DFT+DMFT approach allows for realistic simulations of specific materials. cecam.orgarxiv.org For example, DMFT simulations have been applied to the CeMIn5 family to study how the Ce 4f-electrons become more or less localized, a key factor in determining their position in the Doniach phase diagram and their distance to the magnetic QCP. arxiv.orgucdavis.eduaps.org Studies on CeIr3 using DMFT show a strong hybridization between the 4f states of Cerium and the 5d-states of Iridium, which is essential for correctly predicting the material's electronic properties. researchgate.net
Another critical simulation technique is Quantum Monte Carlo (QMC) . uni-koeln.dearxiv.orgresearchgate.net QMC methods provide numerically exact solutions to many-body problems and are particularly useful for studying quantum critical phenomena without the biases of mean-field approximations. uni-koeln.deuni-koeln.de By designing specific lattice models that are free of the "fermion sign problem," researchers can use QMC to perform large-scale simulations in the direct vicinity of a QCP. researchgate.netuni-koeln.de These simulations can test the validity of theoretical frameworks like the HMM theory by calculating critical exponents and observing the behavior of the Fermi surface. researchgate.net
These simulation techniques generate detailed data on the electronic properties of materials under different conditions. For instance, by simulating the effects of chemical substitution (which acts as a "chemical pressure"), one can observe the evolution of the system towards or away from a QCP. This is exemplified by studies on CeIr2Zn20, where substituting zinc with cadmium expands the lattice and enhances the electronic correlations, driving the system towards a heavy-fermion state. aip.org The table below shows key parameters extracted from such experimental studies, which computational models aim to reproduce and explain.
| Cadmium Content (x) | Residual Resistivity (ρ₀) [μΩ·cm] | A-coefficient (A) [μΩ·cm/K²] | Electronic Specific Heat (γ) [mJ/(mol·K²)] |
|---|---|---|---|
| 0.00 | 14.8 | 0.006 | 35 |
| 0.09 | 11.3 | 0.035 | 50 |
| 0.16 | 7.8 | 0.075 | 60 |
The A-coefficient is derived from the low-temperature electrical resistivity (ρ = ρ₀ + AT²) and its square root is proportional to the effective electron mass. The electronic specific heat coefficient (γ) is also a measure of the effective mass. The increase in both A and γ with cadmium substitution indicates the enhancement of electron correlations. aip.org
Similarly, computational models are used to determine fundamental interaction parameters. For the related compound CeRhIn5, a simple J1-J2 model was used to reproduce the experimentally measured spin-wave spectrum, yielding quantitative values for the magnetic exchange interactions.
| Interaction Parameter | Description | Value [meV] |
|---|---|---|
| J₀ | In-plane nearest-neighbor | 0.74 |
| J₁ | In-plane next-nearest-neighbor | 0.25 |
| Jc | Inter-plane nearest-neighbor | -0.08 |
These simulation-derived parameters are crucial for building accurate theoretical models and understanding the complex interplay between magnetism, superconductivity, and quantum criticality in cerium-iridium and related heavy-fermion compounds.
Emerging Research Directions and Future Outlook
Exploration of Novel Quantum Phases in Cerium-Iridium Systems
The intricate interplay between superconductivity, magnetism, and non-Fermi liquid behavior in cerium-iridium compounds makes them ideal candidates for exploring new frontiers in quantum materials. ontosight.aiarxiv.org Research in this area focuses on tuning the electronic ground state of these materials through various parameters to uncover and manipulate exotic quantum phases.
A primary area of investigation is the relationship between unconventional superconductivity and quantum criticality. researchgate.netaps.org In many cerium-based heavy fermion systems, superconductivity emerges near a magnetic quantum critical point (QCP)—a zero-temperature phase transition driven by a non-thermal parameter like pressure or a magnetic field. arxiv.orgmanep.ch The heavy-fermion superconductor CeIrSi₃ is a key example, where applying pressure suppresses antiferromagnetic order and induces superconductivity. researchgate.net Studies on CeIrSi₃ under pressure have revealed a transition from a superconducting state with a line-nodal gap to one with a full gap as it approaches the QCP, providing a unique viewpoint on the interplay between magnetism, superconductivity, and quantum criticality. researchgate.netaps.org
The coexistence and competition between magnetism and superconductivity remain a central theme. ontosight.airesearchgate.net Compounds like CeIrIn₅ exhibit heavy fermion behavior and unconventional d-wave superconductivity, with evidence for line nodes in the superconducting gap. ontosight.aiosti.gov The sensitivity of its superconducting transition temperature to strain further highlights the delicate balance of interactions in these systems. scispace.com Researchers are exploring how doping, for instance with cadmium in CeIrIn₅, can induce local antiferromagnetism, suggesting the presence of a QCP hidden by the superconducting phase that could be revealed through further neutron scattering experiments under pressure. ckcest.cn
Furthermore, the search for topological phases of matter represents a significant future direction. acs.org Materials with non-centrosymmetric crystal structures, such as CeIrSi₃, are of particular interest. manep.chresearchgate.net The lack of an inversion center leads to complex spin-orbit coupling effects, which can result in mixed-parity superconducting states and extremely high upper critical fields, far exceeding theoretical limits for conventional superconductors. manep.chresearchgate.net The discovery of new ternary compounds like CeIr₄In, which possesses a geometrically frustrated cerium sublattice, opens avenues for exploring frustration-induced quantum states. aps.org The broader search for topological quantum materials, including Weyl semimetals and topological insulators, provides a framework for identifying new Ce-Ir systems with novel electronic properties, potentially applicable to quantum computing. mit.eduacs.orgnih.gov
Table 1: Quantum Properties of Selected Cerium-Iridium Compounds
| Compound | Key Quantum Phenomena | Superconducting Critical Temperature (Tc) | Magnetic Ordering Temperature (TN) | Notes |
|---|---|---|---|---|
| CeIrIn₅ | Heavy Fermion, Unconventional Superconductivity (d-wave), Quantum Criticality | ~0.4 K (bulk), up to 2.3 K reported ontosight.aiarxiv.orgosti.gov | N/A (paramagnetic) | Highly sensitive to strain; studied extensively under pressure and doping. scispace.comckcest.cn |
| CeIrSi₃ | Non-centrosymmetric, Antiferromagnetism, Pressure-Induced Superconductivity | ~1.6 K (at 2.65 GPa) researchgate.net | 5.0 K researchgate.net | Exhibits extremely high and anisotropic upper critical fields. manep.chresearchgate.net |
| CeIr₄In | Geometrically Frustrated Lattice | Not reported to be superconducting | Non-magnetic ground state predicted aps.org | A computationally predicted and subsequently synthesized compound. aps.org |
Design of Advanced Functional Materials Based on Cerium-Iridium Compounds
Beyond fundamental quantum physics, research is increasingly directed toward harnessing the unique properties of cerium-iridium compounds to create advanced functional materials. cam.ac.uk These efforts span applications from energy conversion to advanced electronics.
A prominent area of development is in catalysis, particularly for the oxygen evolution reaction (OER), which is a critical bottleneck for producing green hydrogen through water electrolysis. chinadaily.com.cn While iridium oxides (IrO₂) are state-of-the-art catalysts for OER in acidic environments, their high cost and instability under harsh conditions are significant drawbacks. researchgate.net Recent research has shown that decorating iridium dioxide with cerium or creating iridium-cerium solid solution oxides can dramatically enhance both catalytic activity and stability. acs.orgresearchgate.net The cerium component is believed to act as an electron buffer, creating abundant active low-valence iridium sites and preventing their dissolution. researchgate.net This surface engineering approach has led to catalysts with significantly higher mass activity than pure IrO₂. acs.org A novel "ripening-induced embedding" method to anchor iridium oxide nanoparticles within a cerium oxide support has demonstrated exceptional durability in electrolyzer tests. chinadaily.com.cn This line of research is crucial for making green hydrogen production more economically viable and scalable. rechargenews.com
Another emerging application is in the development of high-performance photocathodes for particle accelerators. cern.chcern.ch Photocathode RF guns require materials with high quantum efficiency (QE) and long lifetimes to generate intense electron beams. cern.ch The compound Ir₅Ce has been identified as a promising photocathode material, demonstrating a low work function, high melting point, and excellent resistance to poisoning and ion bombardment. cern.chcern.ch Research has shown that the QE of Ir₅Ce photocathodes can be significantly enhanced by heating, enabling the generation of high-charge electron beams required for next-generation facilities like the SuperKEKB. cern.ch
The unique electronic and magnetic properties of these compounds also suggest potential for future sensor technologies and spintronics. The extreme sensitivity of materials like CeIrIn₅ to strain and magnetic fields could be exploited for novel sensing devices. scispace.comjps.jp Furthermore, the exploration of topological properties in non-centrosymmetric systems like CeIrSi₃ could pave the way for fault-tolerant quantum computing applications. manep.chacs.org
Table 2: Applications of Cerium-Iridium Based Functional Materials
| Material System | Application Area | Function / Key Advantage | Relevant Research Finding |
|---|---|---|---|
| CeO₂-decorated IrO₂ | Catalysis (Oxygen Evolution Reaction) | Enhanced activity and stability for green hydrogen production. | Specific mass activity found to be 5 times higher than pure IrO₂. acs.org |
| Ir-Ce Solid Solution Oxide | Catalysis (Oxygen Evolution Reaction) | CeO₂ matrix acts as an electron buffer, stabilizing low-valence Ir sites. | Demonstrated stable operation for over 100 hours in a PEM electrolyzer. researchgate.net |
| Ir₅Ce | Photocathodes | High quantum efficiency and long lifetime for electron beam generation. | QE enhanced by a factor of 6.5 upon heating to 1000 °C. cern.ch |
| Non-centrosymmetric Ce-Ir compounds | Quantum Computing (potential) | Topological properties may host robust quantum states. | CeIrSi₃ exhibits mixed-parity superconductivity due to its crystal structure. researchgate.net |
Methodological Advancements in Synthesis and Characterization for Cerium-Iridium Research
Progress in understanding and utilizing cerium-iridium compounds is intrinsically linked to advancements in how they are synthesized and characterized. The drive to explore delicate quantum states and design materials with tailored functionalities necessitates increasingly sophisticated experimental techniques.
In terms of synthesis, researchers are moving beyond traditional methods like arc-melting for bulk crystals to create materials with controlled dimensionality and structure. aps.org Pulsed Laser Deposition (PLD) has been successfully used to grow high-quality thin films of CeIrIn₅, opening a new avenue to study quantum phenomena in reduced dimensions. arxiv.org For catalytic applications, novel chemical synthesis routes are being developed, such as a two-step hydrothermal process for creating cerium-decorated iridium dioxide nanoparticles and a "ripening-induced embedding" strategy that offers precise structural control. chinadaily.com.cnacs.org Computationally-driven discovery is also playing a larger role, with theoretical predictions of stable new compounds, like CeIr₄In, guiding synthesis efforts. aps.org
Characterization techniques are also evolving to provide deeper insights. To probe the complex interplay of superconductivity and magnetism, new experimental setups have been developed, such as systems for high-resolution magnetic penetration depth measurements under high pressure. researchgate.netarxiv.org Spatially resolved techniques are becoming crucial for understanding inhomogeneous phases; for example, scanning SQUID microscopy has been used to visualize complex patterns of superconductivity induced by non-uniform strain fields in CeIrIn₅. scispace.com Advanced spectroscopic methods, including Resonant Inelastic X-ray Scattering (RIXS) interferometry, are being employed to probe the spatial extent and entanglement of electron spins in iridium-based oxides. esrf.fr For catalyst development, advanced microscopy techniques like cryo-transmission electron microscopy (CryoTEM) and cryo-electron tomography (CryoET) are providing unprecedented real-time visuals of nanoparticle growth and embedding during synthesis. chinadaily.com.cn
Table 3: Advanced Methodologies in Cerium-Iridium Research
| Methodology | Type | Purpose / Application | Example Compound/System |
|---|---|---|---|
| Pulsed Laser Deposition (PLD) | Synthesis | Growth of high-quality thin films to study effects of dimensionality. | CeIrIn₅ arxiv.org |
| Ripening-Induced Embedding | Synthesis | Embedding iridium oxide nanoparticles into a cerium oxide support for catalysis. | IrO₂-CeO₂ chinadaily.com.cn |
| Magnetic Penetration Depth Measurement under Pressure | Characterization | Studying the superconducting gap structure near a quantum critical point. | CeIrSi₃ researchgate.netarxiv.org |
| Focused Ion Beam (FIB) Milling | Characterization / Fabrication | Inducing and controlling strain fields to manipulate superconductivity. | CeIrIn₅ scispace.com |
| Cryo-Electron Tomography (CryoET) | Characterization | Real-time tracking of catalyst nanoparticle growth and embedding. | IrO₂-CeO₂ chinadaily.com.cn |
| Resonant Inelastic X-ray Scattering (RIXS) | Characterization | Probing magnetic excitations and electronic entanglement. | Ba₃CeIr₂O₉ esrf.fr |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing cerium-iridium bimetallic catalysts to ensure homogeneity and stability?
- Methodological Answer : Use co-precipitation or sol-gel methods with controlled pH and temperature gradients to prevent phase segregation. Characterize homogeneity via X-ray diffraction (XRD) and transmission electron microscopy (TEM) with elemental mapping . Validate stability through cyclic voltammetry under operational conditions (e.g., oxygen evolution reaction (OER) environments) .
Q. How can researchers address discrepancies in reported catalytic activities of cerium-doped iridium oxides?
- Methodological Answer : Compare synthesis protocols (e.g., calcination temperature, precursor ratios) and characterization methods (e.g., surface area via BET, oxidation states via X-ray photoelectron spectroscopy (XPS)). Cross-reference electrochemical data normalization (e.g., current density per geometric vs. electrochemical surface area) .
Q. What spectroscopic techniques are critical for probing redox behavior in cerium-iridium systems?
- Methodological Answer : Use in situ X-ray absorption spectroscopy (XAS) to track cerium’s Ce³⁺/Ce⁴⁺ and iridium’s Ir³⁺/Ir⁴⁺ transitions during catalysis. Pair with Raman spectroscopy to identify oxygen vacancy dynamics .
Advanced Research Questions
Q. Why does amorphous iridium oxide (IrOₓ) exhibit higher OER activity than crystalline IrO₂, and how does cerium doping modulate this behavior?
- Methodological Answer : Investigate amorphous IrOₓ’s disordered structure using pair distribution function (PDF) analysis, which enhances active site exposure. Study cerium’s role via density functional theory (DFT) simulations to assess oxygen vacancy formation energies and charge-transfer kinetics . Validate with operando electrochemical mass spectrometry (EMS) to detect intermediate species .
Q. How do lattice strain and interfacial effects in cerium-iridium heterostructures influence charge-transfer mechanisms?
- Methodological Answer : Fabricate epitaxial thin films via pulsed laser deposition (PLD) to control strain. Analyze strain-activity relationships using high-resolution TEM and synchrotron-based grazing-incidence XRD. Correlate with electrochemical impedance spectroscopy (EIS) to deconvolute charge-transfer resistance .
Q. What strategies resolve contradictions in computational vs. experimental data on iridium’s dissolution rates in acidic media?
- Methodological Answer : Refine DFT models by incorporating solvation effects and potential-dependent surface reconstructions. Validate with scanning electrochemical microscopy (SECM) to map dissolution hotspots and inductively coupled plasma mass spectrometry (ICP-MS) for quantitative ion leaching rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
